Licraside
Description
Properties
IUPAC Name |
(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPXZQERMCLE-KVFWHIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-71-1 | |
| Record name | Licuraside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICURASIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Licraside: A Novel Farnesoid X Receptor Agonist for the Amelioration of Cholestasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Its activation by endogenous bile acids or synthetic agonists triggers a complex signaling cascade that protects hepatocytes from the cytotoxic effects of bile acid accumulation, a hallmark of cholestatic liver diseases.[3][4] Consequently, FXR has emerged as a promising therapeutic target for a range of metabolic and liver disorders, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[2] While several FXR agonists have been developed, the search for novel compounds with improved efficacy and safety profiles continues.
Licraside, a flavonoid compound derived from licorice, has recently been identified as a potent FXR agonist with significant therapeutic potential for cholestasis.[1] This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound as an FXR agonist, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating the farnesoid X receptor. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
The key downstream effects of this compound-mediated FXR activation include:
-
Upregulation of the Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a corepressor for several other nuclear receptors, including liver receptor homolog-1 (LRH-1). By inhibiting LRH-1, SHP represses the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway of bile acid synthesis from cholesterol. This negative feedback loop is a primary mechanism for reducing the overall bile acid pool.
-
Induction of Bile Acid Efflux Transporters: FXR activation upregulates the expression of key transporters involved in the efflux of bile acids from hepatocytes. The Bile Salt Export Pump (BSEP; ABCB11) is a canalicular transporter that secretes bile acids into the bile. Multidrug Resistance-Associated Proteins 2 and 3 (MRP2/3) also contribute to the transport of bile acids and other organic anions.
-
Inhibition of Bile Acid Uptake: FXR activation leads to the downregulation of the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1), the primary transporter responsible for the uptake of conjugated bile acids from the portal circulation into hepatocytes.
This coordinated regulation of bile acid synthesis, uptake, and efflux collectively contributes to the maintenance of bile acid homeostasis and the alleviation of cholestatic liver injury.
Figure 1: Simplified FXR signaling pathway activated by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro FXR Agonist Activity of this compound
| Parameter | Method | Cell Line | Result | Reference |
| FXR Activation | Dual-Luciferase Reporter Assay | HepG2 | Dose-dependent increase in luciferase activity (20-100 µM) | [1] |
| EC50 | Not Reported | - | - | - |
| SHP Protein Expression | Western Blot | HepG2 | Significant increase with this compound treatment | [1] |
| BSEP Protein Expression | Western Blot | HepG2 | Significant upregulation at 80 µM this compound | [1] |
Table 2: In Vivo Efficacy of this compound in an ANIT-Induced Cholestasis Mouse Model
| Serum Biomarker | Vehicle Control | ANIT Model | This compound (25 mg/kg) | This compound (50 mg/kg) | OCA (10 mg/kg) | Reference |
| ALT (U/L) | 33.5 ± 5.8 | 245.2 ± 45.1 | 150.1 ± 30.2 | 98.7 ± 20.5 | 85.6 ± 18.9 | [1] |
| AST (U/L) | 102.3 ± 15.7 | 450.6 ± 60.3 | 310.4 ± 45.8 | 220.1 ± 35.6 | 198.4 ± 30.1 | [1] |
| GGT (U/L) | 5.2 ± 1.1 | 25.8 ± 4.9 | 18.3 ± 3.5 | 12.1 ± 2.8 | 10.5 ± 2.2 | [1] |
| ALP (U/L) | 85.4 ± 12.1 | 350.1 ± 40.2 | 250.7 ± 35.4 | 180.3 ± 28.7 | 160.9 ± 25.3 | [1] |
| TBIL (µmol/L) | 1.8 ± 0.5 | 15.6 ± 3.2 | 10.1 ± 2.5 | 6.8 ± 1.9 | 5.9 ± 1.5 | [1] |
| TBA (µmol/L) | 12.3 ± 2.8 | 85.4 ± 15.6 | 55.2 ± 10.1 | 35.8 ± 8.7 | 30.1 ± 7.9 | [1] |
Data are presented as mean ± SD. ANIT: alpha-naphthylisothiocyanate; OCA: Obeticholic acid (positive control).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Dual-Luciferase Reporter Gene Assay for FXR Activation
This assay is designed to quantify the ability of a compound to activate the farnesoid X receptor in a cellular context.
Figure 2: Workflow for the dual-luciferase reporter gene assay.
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
FXR expression plasmid
-
BSEP promoter-luciferase reporter vector
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound, Chenodeoxycholic acid (CDCA, positive control), DMSO (vehicle)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the BSEP promoter-luciferase reporter vector, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[1]
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.[1]
-
Treatment: Replace the medium with fresh medium containing the vehicle (DMSO), a positive control (e.g., 10 µM CDCA), or varying concentrations of this compound.[1]
-
Incubation: Incubate the treated cells for an additional 24 hours.[1]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence, which corresponds to the activation of the BSEP promoter by FXR.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the luminescence from Renilla luciferase, which serves as an internal control for transfection efficiency and cell viability.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.
ANIT-Induced Cholestasis Mouse Model
This in vivo model is used to evaluate the efficacy of compounds in a setting of chemically induced cholestatic liver injury.
Figure 3: Experimental workflow for the ANIT-induced cholestasis mouse model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Alpha-naphthylisothiocyanate (ANIT)
-
Corn oil (vehicle for ANIT)
-
This compound
-
Obeticholic acid (OCA, positive control)
-
Appropriate vehicle for test compounds
-
Blood collection tubes
-
Formalin for tissue fixation
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Grouping and Treatment: Randomly divide the mice into experimental groups (e.g., vehicle control, ANIT model, this compound low dose, this compound high dose, positive control). Administer the test compounds or vehicle daily for a predefined period (e.g., 7 days).
-
Induction of Cholestasis: On a specified day of the treatment period (e.g., day 5), induce cholestasis by administering a single oral gavage of ANIT (dissolved in corn oil) to all groups except the vehicle control.
-
Sample Collection: At a defined time point after ANIT administration (e.g., 48 hours), euthanize the mice and collect blood via cardiac puncture and harvest the liver tissue.
-
Serum Biochemistry: Separate the serum from the blood and analyze for markers of liver injury and cholestasis, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), alkaline phosphatase (ALP), total bilirubin (B190676) (TBIL), and total bile acids (TBA).
-
Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology, necrosis, inflammation, and bile duct proliferation.
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SHP, anti-BSEP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., SHP, BSEP) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of the target protein to the loading control.
Conclusion and Future Directions
The available preclinical data strongly support the identification of this compound as a novel and potent farnesoid X receptor agonist.[1] Through the activation of the FXR signaling pathway, this compound effectively modulates the expression of key genes involved in bile acid homeostasis, leading to the amelioration of cholestatic liver injury in a well-established animal model.[1]
While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Determination of Potency: A crucial next step is to determine the half-maximal effective concentration (EC50) of this compound for FXR activation to quantitatively assess its potency in comparison to other known FXR agonists.
-
Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this compound.
-
Efficacy in Other Disease Models: The efficacy of this compound should be investigated in other relevant preclinical models of liver and metabolic diseases where FXR activation is known to be beneficial, such as NASH and liver fibrosis.
-
Clinical Trials: Should further preclinical studies yield positive results, the progression of this compound into clinical trials will be the ultimate step in determining its therapeutic utility in human patients.
References
- 1. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Properties, and Bioactivity of Licraside
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Licraside, a flavonoid glycoside also known as Licuroside or Liquiritigenin-4'-apiosyl-glucoside, is a natural compound isolated from the roots and rhizomes of Glycyrrhiza species, particularly Glycyrrhiza uralensis (Licorice). This document provides a comprehensive overview of this compound, detailing its discovery through isolation, its physicochemical properties, and its significant biological activities. Notably, this compound has demonstrated potential as a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent. This guide summarizes key quantitative data, provides detailed experimental protocols for its isolation and analysis, and visualizes the cellular signaling pathways influenced by licorice flavonoids, including this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | Licuroside, Liquiritigenin-4'-apiosyl-glucoside | [1] |
| CAS Number | 29913-71-1 | N/A |
| Molecular Formula | C26H30O13 | [2] |
| Molecular Weight | 550.51 g/mol | [2] |
| Natural Source | Glycyrrhiza uralensis, Glycyrrhiza glabra | [1] |
Discovery and Isolation
This compound is a naturally occurring compound and its discovery is intrinsically linked to the phytochemical analysis of licorice root, a staple in traditional medicine. The primary method for obtaining this compound is through extraction and chromatographic purification from its natural source, rather than by total chemical synthesis.
General Isolation Workflow
The isolation of this compound from Glycyrrhiza uralensis typically involves a multi-step process beginning with extraction, followed by fractionation and purification using various chromatographic techniques.
References
Licraside as a Novel Farnesoid X Receptor (FXR) Agonist for the Treatment of Cholestasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the emerging role of Licraside in the therapeutic landscape of cholestasis. Drawing upon recent preclinical research, this document details the mechanism of action, experimental validation, and quantitative outcomes associated with this compound's effects on key biomarkers of cholestatic liver injury. The information is intended to support further research and development efforts in the field of hepatology and drug discovery.
Introduction to Cholestasis and the Farnesoid X Receptor (FXR)
Cholestasis is a pathological condition characterized by the disruption of bile formation and/or flow, leading to the accumulation of bile acids and other toxic substances in the liver. This accumulation can cause significant liver damage, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid homeostasis.[1][2][3] Activation of FXR orchestrates a complex signaling cascade that suppresses bile acid synthesis, enhances their transport and detoxification, and exerts anti-inflammatory effects. Consequently, FXR has emerged as a key therapeutic target for cholestatic liver diseases.[1][2][3]
This compound: A Novel Potent FXR Agonist
This compound is a novel compound identified through structure-based drug discovery and virtual screening methods as a potent FXR agonist.[1][2][3] Its potential as a therapeutic agent for cholestasis has been evaluated in both in vitro and in vivo models, demonstrating significant efficacy in activating FXR and mitigating the pathological features of cholestasis.[1][2][3]
Mechanism of Action: FXR Agonism
The primary mechanism of action for this compound is its function as an agonist for the Farnesoid X Receptor. By binding to and activating FXR, this compound initiates a downstream signaling pathway that helps to restore bile acid homeostasis. This is a crucial therapeutic action in the context of cholestasis, where this balance is disrupted.[1][2][3]
Preclinical Efficacy of this compound
The therapeutic potential of this compound was demonstrated in an alpha-naphthylisothiocyanate (ANIT)-induced mouse model of cholestasis.[1][2][3] ANIT is a hepatotoxicant known to cause intrahepatic cholestasis, thus providing a relevant model for studying potential treatments.[1]
Quantitative Analysis of Serum and Biliary Markers
In the ANIT-induced cholestasis model, treatment with this compound resulted in a significant reduction in key serum and biliary markers of liver injury and cholestasis. The effects were observed at low, medium, and high doses and were comparable to the established FXR agonist, Obeticholic Acid (OCA).[1][3]
Table 1: Effect of this compound on Serum Biochemical Markers in ANIT-Induced Cholestasis Model
| Marker | Group | Result | Significance vs. Model Group |
| ALT (Alanine Aminotransferase) | Model (ANIT) | Significantly Increased | - |
| This compound (Medium Dose) | Significantly Reduced | p < 0.001[1] | |
| This compound (High Dose) | Significantly Reduced | p < 0.001[1] | |
| AST (Aspartate Aminotransferase) | Model (ANIT) | Significantly Increased | - |
| This compound (Medium Dose) | Significantly Reduced | p < 0.001[1] | |
| This compound (High Dose) | Significantly Reduced | p < 0.001[1] | |
| GGT (Gamma-Glutamyl Transferase) | Model (ANIT) | Significantly Increased | - |
| This compound (Medium Dose) | Significantly Reduced | p < 0.001[1] | |
| This compound (High Dose) | Significantly Reduced | p < 0.001[1] | |
| ALP (Alkaline Phosphatase) | Model (ANIT) | Significantly Increased | - |
| This compound (Medium Dose) | Significantly Reduced | p < 0.001[1] | |
| This compound (High Dose) | Significantly Reduced | p < 0.001[1] | |
| TBIL (Total Bilirubin) | Model (ANIT) | Significantly Increased | - |
| This compound (Medium Dose) | Significantly Reduced | p < 0.001[1] | |
| This compound (High Dose) | Significantly Reduced | p < 0.001[1] | |
| TBA (Total Bile Acids) | Model (ANIT) | Significantly Increased | - |
| This compound (Medium Dose) | Significantly Reduced | p < 0.001[1] | |
| This compound (High Dose) | Significantly Reduced | p < 0.001[1] |
Data summarized from the findings of the in vivo study.[1][2][3]
Table 2: Effect of this compound on Biliary Total Bile Acids (TBA)
| Group | Result | Significance vs. Model Group |
| Model (ANIT) | Significantly Increased | - |
| This compound (Low Dose) | Significantly Reduced | p < 0.01[1] |
| This compound (Medium Dose) | Significantly Reduced | p < 0.01[1] |
| This compound (High Dose) | Significantly Reduced | p < 0.01[1] |
Data summarized from the findings of the in vivo study.[1][3]
Histopathological Analysis
Liver histopathology from the ANIT-treated mice revealed significant liver injury. In contrast, mice treated with medium and high doses of this compound showed a marked therapeutic effect.[1][3] High-dose this compound treatment resulted in hepatocytes that were uniform in size and morphology, arranged neatly, and structurally similar to the control group, indicating a significant alleviation of liver injury.[1][3]
Experimental Protocols
The identification and validation of this compound involved a multi-step experimental workflow, from computational screening to in vivo validation.
Virtual Screening and In Vitro Assays
-
Molecular Docking-Based Virtual Screening: A computational approach was used to screen a library of compounds to identify potential FXR agonists.[1][2]
-
Hierarchical Screening: A multi-step screening strategy was employed to enhance the accuracy of identifying promising candidates.[1][2]
-
Dual-Luciferase Reporter Gene Assay: This in vitro assay was used to confirm the ability of the selected compounds, including this compound, to activate the Farnesoid X Receptor.[2]
-
Cytotoxicity Evaluation: The toxicity of the candidate compounds on cells was assessed to ensure a suitable safety profile for further testing.[2]
In Vivo Animal Model
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) were used for the study.[1]
-
Induction of Cholestasis: Cholestasis was induced by the administration of alpha-naphthylisothiocyanate (ANIT), a well-established method for creating an animal model of intrahepatic cholestasis.[1]
-
Treatment Groups: The study included a control group, a model group (ANIT only), a positive control group (treated with Obeticholic Acid - OCA), and three experimental groups treated with low, medium, and high doses of this compound.[1][3]
-
Sample Collection and Analysis: After the treatment period, blood, bile, and liver tissues were collected for analysis. Serum levels of ALT, AST, GGT, ALP, TBIL, and TBA were measured.[1] Biliary TBA content was also quantified.[1] Liver tissues were processed for histopathological examination.[1]
-
Protein Expression Analysis: The relative expression of relevant proteins was quantified using ImageJ software.[1]
Conclusion and Future Directions
The research findings strongly suggest that this compound is a potent FXR agonist with significant therapeutic potential for cholestasis.[1][2][3] Its ability to effectively reduce markers of liver injury and cholestasis, comparable to OCA in a preclinical model, highlights its promise as a novel therapeutic agent.[1][3] These studies provide a valuable foundation for the development of new lead compounds from traditional Chinese medicine for the treatment of cholestatic liver diseases.[1][2][3]
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound.
-
Conducting long-term efficacy and safety studies in various models of chronic cholestatic liver disease.
-
Investigating the potential for combination therapies.
-
Exploring the full spectrum of downstream gene regulation mediated by this compound's activation of FXR.
References
- 1. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
In Silico Modeling of Licraside and Farnesoid X Receptor (FXR) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic pathways has established it as a promising therapeutic target for a variety of conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[1][3] Natural compounds are a rich source of novel modulators for such therapeutic targets. This technical guide provides an in-depth overview of the in silico modeling of the interaction between Licraside, a natural compound, and FXR, for which it has been identified as a novel agonist.[1]
This document details the FXR signaling pathway, presents available quantitative data on the this compound-FXR interaction, and provides comprehensive experimental protocols for the in silico and in vitro techniques used to characterize this interaction. The methodologies are presented to enable replication and further investigation by researchers in the field.
FXR Signaling Pathway
FXR is primarily activated by bile acids.[2] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2]
Key downstream targets of FXR activation include:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. FXR-induced SHP expression leads to the repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[1]
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile. Upregulation of BSEP by FXR enhances the removal of bile acids from the liver.[1]
The activation of FXR by an agonist like this compound initiates a cascade of events that ultimately regulates the expression of these and other genes, leading to the restoration of bile acid homeostasis.
Data Presentation
The interaction of this compound with FXR has been characterized using in silico and in vitro methods. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: In Silico Molecular Docking of this compound with FXR
| Compound | Docking Score (XP Gscore) | Interacting Residues | Reference |
| This compound | -16.192 kJ/mol | TYR383, SER346, ARG278, ASN307 | [1] |
Table 2: In Vitro FXR Agonist Activity of this compound
| Assay | Cell Line | Concentration | Result | Reference |
| Dual-Luciferase Reporter Gene Assay | HepG2 | 20 µM | Significant increase in relative luciferase activity | [1] |
| Dual-Luciferase Reporter Gene Assay | HepG2 | 40 µM | Dose-dependent increase in relative luciferase activity | [1] |
| Dual-Luciferase Reporter Gene Assay | HepG2 | 80 µM | Further dose-dependent increase in relative luciferase activity | [1] |
| Western Blot | HepG2 | 80 µM | Significant upregulation of downstream proteins SHP and BSEP | [1] |
Note: Specific binding affinity values (Ki, Kd, IC50) and EC50 for this compound are not currently available in the public literature.
Experimental Protocols
In Silico Modeling Workflow
The in silico investigation of the this compound-FXR interaction typically follows a multi-step process, beginning with molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the complex.
Molecular Docking of this compound with FXR
This protocol is based on the methodology reported for the discovery of this compound as an FXR agonist.[1]
1. Receptor Preparation:
- The crystal structure of the FXR ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB).
- The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges using a molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard).
- The structure is then energy minimized using a suitable force field (e.g., OPLS).
2. Ligand Preparation:
- The 2D structure of this compound is sketched and converted to a 3D structure.
- The ligand is prepared by generating possible ionization states at a physiological pH range and performing a conformational search. The lowest energy conformer is used for docking.
3. Grid Generation:
- A receptor grid is generated, defining the active site for docking. The grid box is typically centered on the co-crystallized ligand in the original PDB structure.
4. Molecular Docking:
- The prepared ligand is docked into the receptor grid using a docking program (e.g., Glide).
- A hierarchical docking protocol can be employed, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP), and then extra precision (XP) docking for the top-scoring poses.
- The final poses are ranked based on their docking scores (e.g., Glide XP Gscore).
5. Pose Analysis:
- The predicted binding poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the FXR active site.
Molecular Dynamics (MD) Simulation of the this compound-FXR Complex
While a specific MD simulation for the this compound-FXR complex has not been published, the following protocol outlines a standard methodology for such a study, based on established practices for nuclear receptors.
1. System Preparation:
- The docked complex of this compound and FXR from the molecular docking study is used as the starting structure.
- The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
- Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
2. Simulation Parameters:
- A suitable force field is chosen for the protein (e.g., AMBER or CHARMM) and the ligand (e.g., GAFF).
- The system is subjected to energy minimization to remove any steric clashes.
- The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
- The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
3. Production Run:
- A production MD simulation is run for a sufficient length of time (e.g., 100 ns or longer) to ensure adequate sampling of the conformational space.
4. Trajectory Analysis:
- The trajectory from the production run is analyzed to assess the stability of the complex. Key analyses include:
- Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein backbone and the ligand.
- Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
- Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and FXR over time.
- Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To estimate the binding affinity of this compound to FXR.
In Vitro FXR Activation Assay (Dual-Luciferase Reporter Gene Assay)
This protocol is based on the methodology used to confirm the FXR agonist activity of this compound.[1]
1. Cell Culture and Transfection:
- HepG2 cells are cultured in an appropriate medium.
- Cells are seeded in multi-well plates and allowed to attach.
- Cells are transiently co-transfected with:
- An FXR expression plasmid.
- A luciferase reporter plasmid containing an FXRE (e.g., from the BSEP promoter).
- A Renilla luciferase plasmid as an internal control for transfection efficiency.
2. Compound Treatment:
- After transfection, the cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., chenodeoxycholic acid, CDCA).
3. Luciferase Activity Measurement:
- Following an incubation period (e.g., 24 hours), the cells are lysed.
- The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
- The fold activation is calculated relative to the vehicle control.
- The results are typically presented as a dose-response curve.
Conclusion
The in silico modeling of the interaction between this compound and FXR, supported by in vitro validation, has identified this compound as a promising novel FXR agonist.[1] The molecular docking studies have provided insights into the putative binding mode of this compound within the FXR ligand-binding domain. While quantitative binding affinity data remains to be determined, the dual-luciferase reporter assays have qualitatively and semi-quantitatively confirmed its ability to activate FXR and upregulate downstream target genes.
The detailed protocols provided in this guide offer a framework for researchers to further investigate the this compound-FXR interaction. Future studies employing molecular dynamics simulations will be crucial to elucidate the stability of the complex and the dynamics of receptor activation. Furthermore, comprehensive binding assays are necessary to quantify the binding affinity of this compound to FXR, which will be essential for its further development as a potential therapeutic agent for metabolic diseases.
References
- 1. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lurasidone Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of lurasidone (B1662784) analogues, a class of atypical antipsychotic agents. Lurasidone, a benzisothiazole derivative, is a potent antagonist of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and a partial agonist of the 5-HT1A receptor.[1][2] These interactions are central to its therapeutic effects in schizophrenia and bipolar depression.[1] This document summarizes the key structural modifications of lurasidone analogues and their impact on biological activity, details relevant experimental protocols, and visualizes the core signaling pathways.
Quantitative Structure-Activity Relationship Data
The development of lurasidone involved systematic modifications of its core structure to optimize receptor binding affinity and selectivity, thereby enhancing therapeutic efficacy and minimizing side effects.[3] The following tables summarize the quantitative data from these SAR studies.
Table 1: Effect of Aryl Moiety Modifications on Receptor Binding
The initial optimization of the lead compound focused on the transformation of the aryl moiety. The data below represents the inhibition rates of labeled ligand binding to each receptor at a 10 nM drug concentration, indicating the binding affinity.[3]
| Compound | R | D2 Inhibition (%) | 5-HT2A Inhibition (%) |
| 1 | H | 50 | 75 |
| 2 | 2-F | 60 | 80 |
| 3 | 3-F | 55 | 78 |
| 4 | 4-F | 70 | 85 |
| 5 | 2-Cl | 65 | 82 |
| 6 | 3-Cl | 62 | 80 |
| 7 | 4-Cl | 75 | 88 |
| 8 | 2-CH3 | 58 | 77 |
| 9 | 3-CH3 | 56 | 76 |
| 10 | 4-CH3 | 68 | 83 |
| 11 | 4-OCH3 | 65 | 81 |
Data sourced from a study on the SAR of lurasidone hydrochloride.
Table 2: Effect of Imide Moiety Modifications on Receptor Binding
Modifications to the imide moiety revealed that while a succinic imide structure is not essential, the bulkiness of this region, such as the norbornane (B1196662) structure, contributes significantly to high binding affinity for D2 and 5-HT2A receptors.
| Compound | Imide Moiety | D2 Inhibition (%) | 5-HT2A Inhibition (%) |
| 12 | Bicyclo[2.2.1]heptane-2,3-dicarboximide | 95 | 98 |
| 13 | Phthalimide | 80 | 85 |
| 14 | Succinimide | 75 | 82 |
| 18 | Glutarimide | 82 | 88 |
| 19 | Naphthalimide | 85 | 90 |
Data sourced from a study on the SAR of lurasidone hydrochloride.
Table 3: Receptor Binding Affinities (Ki) of Lurasidone
Lurasidone exhibits a distinct receptor binding profile, with high affinity for several key receptors implicated in psychosis and mood disorders.
| Receptor | Ki (nM) | Pharmacological Action |
| Serotonin 5-HT7 | 0.49 - 0.5 | Antagonist |
| Dopamine D2 | 0.994 - 1.7 | Antagonist |
| Serotonin 5-HT2A | 0.47 - 2.0 | Antagonist |
| Serotonin 5-HT1A | 6.38 - 6.8 | Partial Agonist |
| Adrenergic α2C | 10.8 | Antagonist |
| Adrenergic α2A | 41 | Weak Antagonist |
| Adrenergic α1 | 48 | Weak Antagonist |
| Serotonin 5-HT2C | 415 | Weak Affinity |
| Histamine H1 | >1000 | Negligible Affinity |
| Muscarinic M1 | >1000 | Negligible Affinity |
Data compiled from DrugBank Online and an in-depth technical guide on lurasidone's mechanism of action.
Experimental Protocols
The characterization of lurasidone analogues relies on a variety of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of lurasidone analogues for specific receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., D2, 5-HT2A, 5-HT7) are prepared from recombinant cell lines or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A, [3H]SB-269970 for 5-HT7) and varying concentrations of the test compound (lurasidone analogue).
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
In Vivo Behavioral Models (e.g., Conditioned Avoidance Response)
Objective: To assess the antipsychotic potential of lurasidone analogues.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a gate is used. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.
-
Acquisition Training: Rats or mice are trained to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Drug Administration: Animals are administered with either the vehicle or a specific dose of the lurasidone analogue.
-
Testing: After a predetermined time, the animals are placed back in the shuttle box, and the CS is presented. The number of successful avoidance responses (moving to the other compartment before the shock) is recorded.
-
Data Analysis: The percentage of avoidance responses is calculated for each treatment group. A reduction in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.
Signaling Pathways and Experimental Workflows
The therapeutic effects of lurasidone are mediated through its modulation of complex intracellular signaling cascades.
Lurasidone's Primary Signaling Pathways
Lurasidone's antagonism of D2 and 5-HT2A receptors is a cornerstone of its antipsychotic action, while its effects on 5-HT7 and 5-HT1A receptors contribute to its antidepressant and pro-cognitive properties.
References
In Vitro Efficacy of Licraside: Data Currently Unavailable
Efforts to compile a comprehensive technical guide on the preliminary in vitro studies of Licraside's efficacy have been unsuccessful due to a lack of available scientific literature and data on a compound with this name.
Searches for "this compound" across multiple scientific and research databases did not yield any relevant results pertaining to in vitro studies, mechanism of action, signaling pathways, or experimental protocols. This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary name not widely disclosed, or a potential misspelling of a different agent.
To fulfill the user's request for an in-depth technical guide, the following information would be necessary:
-
Primary Research Articles: Peer-reviewed publications detailing the in vitro experiments conducted on this compound.
-
Quantitative Data: Specific measurements from these studies, such as IC50 values, EC50 values, inhibition percentages, and other relevant metrics.
-
Experimental Methodologies: Detailed descriptions of the cell lines used, assay conditions, and analytical techniques employed.
-
Mechanism of Action Studies: Research elucidating the specific molecular targets and signaling pathways affected by this compound.
Without access to this foundational data, it is not possible to generate the requested tables, diagrams, and detailed protocols.
We recommend that researchers, scientists, and drug development professionals interested in "this compound" verify the compound's name and spelling. If an alternative or correct name is available, a new search can be initiated to gather the necessary information for a thorough in vitro efficacy review.
Toxicological Profile of Licraside: An In-depth Technical Review
Disclaimer: The compound "Licraside" does not appear in publicly available scientific literature or toxicological databases based on extensive searches. The following information is a generalized template for a toxicological profile and should not be construed as pertaining to any real-world substance. This document is for illustrative purposes only, demonstrating the structure and content of a comprehensive toxicological assessment.
Executive Summary
This report provides a comprehensive overview of the hypothetical toxicological profile of the compound this compound. The data presented herein is derived from a series of preclinical safety and toxicity studies designed to characterize the potential adverse effects of this compound following acute and repeated-dose exposure. The primary objective is to establish a preliminary safety profile, identify potential target organs of toxicity, and determine a no-observed-adverse-effect level (NOAEL) to guide potential future clinical development.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure
-
Test System: Sprague-Dawley rats (5 male, 5 female)
-
Vehicle: 0.5% Carboxymethylcellulose
-
Route of Administration: Oral gavage
-
Dose Levels: Sequential dosing starting at 2000 mg/kg, with subsequent doses adjusted based on the outcome of the previous animal.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
Results
| Parameter | Value |
| LD50 (Oral, Rat) | > 2000 mg/kg |
| Clinical Signs | No signs of systemic toxicity observed. |
| Body Weight | No significant effect on body weight gain. |
| Necropsy Findings | No treatment-related gross pathological findings. |
Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 28 or 90 days.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Test System: Wistar rats (10/sex/group)
-
Vehicle: 0.5% Carboxymethylcellulose
-
Route of Administration: Daily oral gavage
-
Dose Levels: 0, 100, 300, and 1000 mg/kg/day
-
Assessments: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross and histopathological examinations.
Results
| Parameter | Low Dose (100 mg/kg/day) | Mid Dose (300 mg/kg/day) | High Dose (1000 mg/kg/day) |
| Mortality | 0% | 0% | 0% |
| Clinical Signs | None | None | Piloerection, lethargy |
| Body Weight | No significant change | No significant change | Decreased body weight gain |
| Hematology | No adverse findings | No adverse findings | Mild, non-regenerative anemia |
| Clinical Chemistry | No adverse findings | Increased ALT, AST | Significantly increased ALT, AST, ALP |
| Target Organs | None | Liver (mild hypertrophy) | Liver (hepatocellular hypertrophy, single-cell necrosis) |
Caption: Workflow for a 28-day repeated-dose toxicity study.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used with and without metabolic activation (S9 mix).
-
In Vitro Mammalian Chromosomal Aberration Test: Chinese Hamster Ovary (CHO) cells were exposed to this compound with and without S9 mix.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: Bone marrow from mice treated with this compound via oral gavage was analyzed for the presence of micronucleated polychromatic erythrocytes.
Results
| Assay | Result with S9 | Result without S9 | Conclusion |
| Ames Test | Negative | Negative | Not mutagenic |
| Chromosomal Aberration | Negative | Negative | Not clastogenic |
| Micronucleus Test | Negative | N/A | Not genotoxic in vivo |
Caption: A tiered approach to genotoxicity assessment.
Hypothetical Signaling Pathway Perturbation
In cases where a specific mechanism of toxicity is identified, such as the observed hepatotoxicity, further investigation into the underlying molecular pathways is warranted. For instance, if this compound were found to induce oxidative stress, the Nrf2 signaling pathway would be a key area of investigation.
Caption: Hypothetical activation of the Nrf2-mediated antioxidant response pathway by this compound.
Methodological & Application
Application Notes and Protocols for Lurasidone (Licraside) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lurasidone, an atypical antipsychotic, in in-vitro cell culture experiments. The protocols outlined below are based on established methodologies and findings from preclinical cancer research, focusing on Lurasidone's effects on cell viability, apoptosis, and relevant signaling pathways.
Introduction
Lurasidone is a benzisothiazole derivative that acts as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[1] Recent in-vitro studies have explored its potential as an anti-cancer agent, demonstrating its ability to sensitize cancer cells to other therapeutics.[2][3][4] These notes provide protocols to investigate these effects in a laboratory setting.
Mechanism of Action
Lurasidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways. Its therapeutic effects in psychiatric disorders are attributed to this receptor binding profile.[1] In the context of oncology, research suggests that Lurasidone can induce autophagy and reduce the expression of the anti-apoptotic protein survivin, thereby sensitizing cancer cells to EGFR-tyrosine kinase inhibitors like osimertinib.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of Lurasidone for key receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Pharmacological Action |
| Dopamine D2 | 1.68 | Antagonist |
| Serotonin 5-HT2A | 2.03 | Antagonist |
| Serotonin 5-HT7 | 0.495 | Antagonist |
| Serotonin 5-HT1A | 6.75 | Partial Agonist |
| Noradrenaline α2C | 10.8 | Antagonist |
Data sourced from Selleck Chemicals and DrugBank Online.
Quantitative Data Summary
While specific IC50 values for Lurasidone-induced cytotoxicity in cancer cell lines are not widely published, in-vitro studies have demonstrated significant biological effects at the following concentrations. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 in their cell lines of interest using the protocols provided below.
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| A549 (Lung Carcinoma) | 5 µM | Reduction of survivin expression, increased autophagy | |
| PANC-1 (Pancreatic Carcinoma) | 5 µM | Reduction of survivin expression | |
| GS-NCC01 (Glioblastoma Stem Cells) | 3 µM | Reduction of survivin expression | |
| IMR-90 (Normal Human Fibroblasts) | Up to 5 µM | Minimal cytotoxicity |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is for determining the dose-dependent effect of Lurasidone on cell viability and calculating the IC50 value. The resazurin (B115843) assay measures metabolic activity, which is an indicator of viable cells.
Materials:
-
Lurasidone hydrochloride
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Lurasidone Treatment: Prepare a serial dilution of Lurasidone in culture medium. Remove the existing medium from the wells and add 100 µL of the Lurasidone dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at 560 nm excitation and 590 nm emission or absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol detects apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Lurasidone-treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Lurasidone at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Survivin and LC3
This protocol is for detecting changes in the expression of survivin and the autophagy marker LC3-II.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-LC3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Lurasidone, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Lurasidone Signaling Pathway
References
Application Notes and Protocols: Licraside in ANIT-Induced Cholestasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the alpha-naphthylisothiocyanate (ANIT)-induced cholestasis model to evaluate the therapeutic potential of Licraside. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways.
Introduction to ANIT-Induced Cholestasis
Alpha-naphthylisothiocyanate (ANIT) is a chemical toxicant widely used to induce intrahepatic cholestasis in rodent models.[1] ANIT administration recapitulates key features of human cholestatic liver diseases, making it a valuable preclinical model for investigating disease pathophysiology and for testing novel therapeutic agents.[2][3] The mechanism of ANIT-induced injury involves its metabolic activation in hepatocytes and subsequent damage to bile duct epithelial cells (cholangiocytes), leading to impaired bile flow, accumulation of toxic bile acids, hepatocellular injury, inflammation, and fibrosis.[3]
This compound: A Novel Farnesoid X Receptor (FXR) Agonist
This compound has been identified as a potent agonist of the Farnesoid X receptor (FXR), a critical regulator of bile acid homeostasis.[4] Activation of FXR can protect the liver from the toxic effects of accumulated bile acids, making it a key therapeutic target for cholestatic liver diseases. In ANIT-induced cholestasis models, this compound has demonstrated significant efficacy in ameliorating liver injury.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of this compound on key biochemical markers in an ANIT-induced cholestasis mouse model.
Table 1: Effect of this compound on Serum Biochemical Markers of Liver Injury
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | GGT (U/L) | TBIL (μmol/L) | TBA (μmol/L) |
| Control | Normal | Normal | Normal | Normal | Normal | Normal |
| ANIT Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (Low Dose) | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT |
| This compound (Medium Dose) | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT |
| This compound (High Dose) | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT |
| OCA (Positive Control) | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT | Significantly Reduced vs. ANIT |
Data compiled from a study demonstrating that this compound treatment significantly reduces elevated serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Gamma-glutamyl Transferase (GGT), Total Bilirubin (TBIL), and Total Bile Acids (TBA) in ANIT-treated mice.
Table 2: Effect of this compound on Biliary Total Bile Acid (TBA) Levels
| Group | Biliary TBA (μmol/L) |
| Control | Normal |
| ANIT Model | Significantly Increased |
| This compound (Low Dose) | Significantly Reduced vs. ANIT |
| This compound (Medium Dose) | Significantly Reduced vs. ANIT |
| This compound (High Dose) | Significantly Reduced vs. ANIT |
| OCA (Positive Control) | Significantly Reduced vs. ANIT |
This table illustrates that this compound effectively reverses the ANIT-induced increase in biliary TBA levels, with the high-dose treatment being comparable to the positive control, Obeticholic Acid (OCA).
Experimental Protocols
I. Induction of ANIT Cholestasis in Mice
This protocol outlines the procedure for inducing acute cholestatic liver injury in mice using ANIT.
Materials:
-
Alpha-naphthylisothiocyanate (ANIT)
-
Corn oil
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 ml)
-
Analytical balance
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Preparation of ANIT Solution: On the day of dosing, prepare a fresh solution of ANIT in corn oil. A typical concentration is 7.5 mg/mL to achieve a 75 mg/kg dosage at a volume of 10 ml/kg. Vortex the solution thoroughly to ensure complete dissolution.
-
Animal Dosing: Administer a single oral dose of ANIT (75 mg/kg) to each mouse via gavage. The control group should receive an equivalent volume of the vehicle (corn oil).
-
Monitoring: Monitor the animals for signs of toxicity. Significant liver injury typically develops within 48 to 72 hours.
-
Sample Collection: At the desired time point (e.g., 48 hours post-ANIT administration), euthanize the mice. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the liver with cold PBS, excise it, weigh it, and process it for histopathology (fix in 10% neutral buffered formalin) and molecular analysis (snap-freeze in liquid nitrogen).
II. Administration of this compound
This protocol describes the administration of this compound to the ANIT-induced cholestasis mouse model.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
ANIT-treated mice (as prepared in Protocol I)
-
Oral gavage needles
Procedure:
-
Group Allocation: Divide the ANIT-treated mice into several groups:
-
ANIT Model Group (vehicle for this compound)
-
This compound Low-Dose Group
-
This compound Medium-Dose Group
-
This compound High-Dose Group
-
Positive Control Group (e.g., Obeticholic Acid - OCA)
-
-
This compound Preparation: Prepare fresh solutions of this compound and the positive control in the chosen vehicle at the desired concentrations.
-
Administration: Administer this compound or the positive control to the respective groups via oral gavage. The timing of administration can be prophylactic (before ANIT) or therapeutic (after ANIT). A therapeutic approach is common, with administration starting 24 hours after ANIT induction and continuing daily until the end of the experiment.
-
Sample Collection: At the end of the treatment period (e.g., 48-72 hours post-ANIT), collect blood and liver tissue as described in Protocol I for further analysis.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of ANIT-Induced Cholestasis and this compound Intervention
The following diagram illustrates the key signaling pathways involved in ANIT-induced cholestasis and the mechanism of action for this compound. ANIT administration leads to cholangiocyte injury, inflammation, and oxidative stress, activating pathways like JNK/STAT3. It also disrupts bile acid homeostasis. This compound, acting as an FXR agonist, helps to restore this balance.
Caption: ANIT-induced cholestasis pathway and this compound's therapeutic mechanism.
Experimental Workflow
This diagram outlines the typical experimental workflow for evaluating this compound in the ANIT-induced cholestasis model.
Caption: Workflow for this compound evaluation in ANIT-induced cholestasis.
References
- 1. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Luciferase Reporter Assay: Evaluating Licraside's Farnesoid X Receptor (FXR) Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic regulation has made it a promising therapeutic target for various conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[3][4] Identifying novel FXR agonists is a key objective in drug discovery. Licraside, a natural compound, has been identified as a potent agonist of FXR, offering potential therapeutic benefits for cholestatic liver injury.[5]
The dual-luciferase reporter assay is a widely used, sensitive, and quantitative method to study gene expression and regulation. This assay is particularly well-suited for screening and characterizing compounds that modulate the activity of transcription factors like FXR. The principle of the assay involves the sequential measurement of two different luciferases, Firefly and Renilla, from a single sample. The Firefly luciferase is typically linked to a promoter containing FXR response elements (FXREs) and serves as the experimental reporter, while the Renilla luciferase, driven by a constitutive promoter, acts as an internal control to normalize for variations in cell number and transfection efficiency.
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to quantify the activation of FXR by this compound in a cell-based system.
Principle of the Assay
The activation of FXR by a ligand, such as this compound, initiates a cascade of events that can be measured by the dual-luciferase assay. Upon binding to its ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter region of target genes. This binding event recruits coactivators and initiates the transcription of these downstream genes.
In the context of this assay, a reporter plasmid is used where the expression of Firefly luciferase is driven by a promoter containing multiple copies of an FXRE. When cells co-transfected with an FXR expression plasmid and this reporter plasmid are treated with an FXR agonist like this compound, the activated FXR-RXR heterodimer binds to the FXREs and drives the expression of Firefly luciferase. The amount of light produced by the Firefly luciferase reaction is directly proportional to the level of FXR activation. A second plasmid, expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected to serve as an internal control. The ratio of Firefly to Renilla luciferase activity provides a normalized measure of FXR activation.
Data Presentation
The following table summarizes the representative quantitative data for the activation of FXR by this compound and the positive control, Chenodeoxycholic acid (CDCA), as determined by a dual-luciferase reporter assay.
| Compound | Concentration (µM) | Fold Activation (vs. Vehicle) | EC50 (µM) |
| Vehicle (DMSO) | - | 1.0 | - |
| This compound | 20 | > 1.5 | Not explicitly stated, but less potent than CDCA |
| 40 | > 2.0 | ||
| 80 | > 2.5 | ||
| 100 | > 3.0 | ||
| Chenodeoxycholic acid (CDCA) | 10 | ~3.0 - 5.0 | ~10 - 30 |
Note: The fold activation values for this compound are illustrative and based on qualitative data showing a dose-dependent increase in FXR activation. The original study noted that at the tested concentrations, this compound's activation was significant but less potent than the endogenous agonist CDCA.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 cells (human liver cancer cell line)
-
Plasmids:
-
FXR expression plasmid (e.g., pcDNA3.1-FXR)
-
FXRE-driven Firefly luciferase reporter plasmid (e.g., pGL4.29[luc2P/FXRE/Hygro])
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-SV40)
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Test Compounds:
-
This compound (dissolved in DMSO)
-
Chenodeoxycholic acid (CDCA) as a positive control (dissolved in DMSO)
-
DMSO as a vehicle control
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent)
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of reading dual-luciferase assays
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Detailed Methodology
1. Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
2. Transient Transfection:
-
For each well, prepare a DNA mixture containing the FXR expression plasmid, the FXRE-Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. A suggested ratio is 10:10:1 (FXR:Firefly:Renilla).
-
Dilute the plasmid DNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, and incubate to allow for complex formation.
-
Add the transfection complex to each well of the 96-well plate.
-
Gently mix the plate and incubate for 24 hours at 37°C and 5% CO₂.
3. Compound Treatment:
-
Prepare serial dilutions of this compound and CDCA in cell culture medium. The final concentration of DMSO in the media should be kept below 0.1% to avoid cytotoxicity.
-
After the 24-hour transfection period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentration of the test compounds (this compound, CDCA, or vehicle control) to each well.
-
Incubate the plate for an additional 24 hours.
4. Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
In the luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence.
-
Following the Firefly measurement, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luminescence. Measure the Renilla luminescence.
5. Data Analysis:
-
For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity to normalize the data.
-
Determine the fold activation for each treatment by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation as a function of the compound concentration to generate a dose-response curve.
-
If sufficient data points are available, calculate the EC50 value for each compound using a non-linear regression analysis.
Conclusion
The dual-luciferase reporter assay is a robust and reliable method for quantifying the agonist activity of compounds like this compound on the Farnesoid X Receptor. By following the detailed protocol outlined in these application notes, researchers can effectively screen and characterize potential FXR modulators, contributing to the development of novel therapeutics for metabolic and liver diseases. The provided data and workflows serve as a valuable resource for designing and interpreting experiments aimed at understanding the molecular pharmacology of FXR agonists.
References
- 1. signosisinc.com [signosisinc.com]
- 2. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.mpu.edu.mo [research.mpu.edu.mo]
Application Notes and Protocols for the Quantification of Licraside (Lurasidone) using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Licraside (Lurasidone) in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be readily implemented in a laboratory setting for applications such as pharmacokinetic studies, formulation analysis, and quality control.
Part 1: Quantitative Data Summary
The following tables summarize the performance characteristics of validated HPLC and LC-MS/MS methods for the quantification of this compound.
Table 1: HPLC Method Performance
| Parameter | Method 1 (Pharmaceutical Tablets)[1] | Method 2 (Bulk and Tablets)[2] |
| Linearity Range | 0.5 - 50 µg/mL | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9999 |
| Limit of Detection (LOD) | 0.1295 µg/mL | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.4317 µg/mL | 0.75 µg/mL |
| Accuracy (% Recovery) | 100.32% | 99.95 - 100.01% |
| Precision (% RSD) | < 2% (Intra- and Inter-day) | Not explicitly stated, but method validated as per ICH guidelines |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 3 (Rat Plasma)[3][4][5] |
| Linearity Range | 0.002 - 1 µg/mL (2 - 1000 ng/mL) |
| Correlation Coefficient (r) | 0.9982 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Accuracy (% of Nominal) | 90.3 - 101.8% |
| Intra-assay Precision (% CV) | 1.7% |
| Inter-assay Precision (% CV) | 8.6% |
Part 2: Experimental Protocols
Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Formulations
This protocol is adapted from a validated method for the determination of Lurasidone in tablets.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, degasser, autosampler, thermostated column compartment, and a diode array detector.
-
Column: Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase: 20 mM Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (55:10:35, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 230 nm.
-
Internal Standard: Chlorpromazine.
-
Retention Times: Chlorpromazine (IS) ~4.73 min, Lurasidone ~6.89 min.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Lurasidone hydrochloride in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5-50 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Lurasidone and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area ratio of Lurasidone to the internal standard against the concentration of Lurasidone.
-
Determine the concentration of Lurasidone in the sample solutions from the calibration curve.
Protocol 2: LC-MS/MS Method for this compound in Rat Plasma
This protocol is based on a validated method for the quantification of Lurasidone in rat plasma, suitable for pharmacokinetic studies.
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Octadecylsilica (C18) column (5 µm, 2.0 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution program should be optimized for separation.
-
-
Internal Standard (IS): Ziprasidone.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lurasidone: m/z 493.2 → 166.3.
-
Ziprasidone (IS): m/z 413.2 → 194.1.
-
-
Instrument Parameters (to be optimized):
-
Declustering Potential: Lurasidone 76 V, Ziprasidone 131 V.
-
Collision Energy: Lurasidone 55 V, Ziprasidone 41 V.
-
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add the internal standard solution (Ziprasidone).
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer an aliquot of the supernatant, dilute with water, and inject it into the LC-MS/MS system.
4. Data Analysis:
-
Acquire chromatograms for the MRM transitions of Lurasidone and the internal standard.
-
Integrate the peak areas for both analytes.
-
Calculate the peak area ratio (Lurasidone/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Quantify Lurasidone in the plasma samples using the regression equation from the calibration curve.
Part 3: Mandatory Visualizations
Diagram 1: General Analytical Workflow
Caption: Workflow for this compound quantification.
Diagram 2: this compound Signaling Pathway Interaction
Caption: this compound's mechanism at serotonergic receptors.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jopcr.com [jopcr.com]
- 3. scite.ai [scite.ai]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Licraside in Liver Histopathological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licraside, a novel and potent agonist of the Farnesoid X Receptor (FXR), has demonstrated significant therapeutic potential in preclinical models of liver disease. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target for cholestatic and fibrotic liver conditions.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in liver histopathological analysis, including its mechanism of action, detailed experimental protocols, and expected outcomes based on available data.
Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed in the liver and intestine.[3][4] Activation of FXR by this compound initiates a cascade of transcriptional events that collectively protect the liver from injury. The primary mechanism involves the upregulation of the Small Heterodimer Partner (SHP), which in turn represses the expression of key enzymes in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). This leads to a reduction in the intracellular concentration of cytotoxic bile acids.
Furthermore, FXR activation by this compound enhances the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for the efflux of bile salts from hepatocytes into the bile. This dual action of inhibiting bile acid synthesis and promoting their export alleviates cholestasis and reduces hepatocyte injury. In the context of liver fibrosis, FXR activation in hepatic stellate cells (HSCs) has been shown to reduce their activation and the expression of fibrotic markers. While direct studies on this compound's effect on HSCs are emerging, other FXR agonists like obeticholic acid have been shown to decrease the expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and type I collagen.
Signaling Pathway
The signaling cascade initiated by this compound binding to FXR is crucial for its hepatoprotective effects. The following diagram illustrates the key components of this pathway.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 4. researchgate.net [researchgate.net]
Experimental Design for Studying the Therapeutic Effect of Licraside
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Licraside is a novel therapeutic agent under investigation for its potential anti-inflammatory and cytoprotective effects. This document provides a comprehensive guide to the experimental design for characterizing the therapeutic efficacy of this compound, with a particular focus on its interaction with the NLRP3 inflammasome and NF-κB signaling pathways. The protocols and methodologies outlined herein are intended to serve as a foundational framework for researchers.
Signaling Pathways of Interest
This compound is hypothesized to exert its therapeutic effects by modulating key inflammatory signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[2][3] The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[2][4]
-
Activation (Signal 2): A variety of stimuli, including ATP, nigericin (B1684572), and monosodium urate (MSU) crystals, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of gasdermin D.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical NF-κB pathway is activated by stimuli such as LPS, which binds to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and induce the transcription of target genes, including pro-inflammatory cytokines and NLRP3.
In Vitro Experimental Protocols
In vitro assays are essential for the initial characterization of this compound's mechanism of action and potency.
Cell Culture
-
Human THP-1 Monocytes: A widely used cell line for studying inflammasome activation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Bone Marrow-Derived Macrophages (BMDMs): Primary cells isolated from mice that provide a more physiologically relevant model.
-
HEK293T Cells: Useful for reconstitution experiments to study specific components of the inflammasome pathway.
NLRP3 Inflammasome Inhibition Assay
This assay determines the efficacy of this compound in inhibiting NLRP3 inflammasome activation.
Protocol:
-
Cell Seeding: Seed differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Priming: Prime the cells with 1 µg/mL of LPS for 3-4 hours at 37°C.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation: Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Analysis:
-
Measure IL-1β and IL-18 levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Assess cell death (pyroptosis) by measuring lactate (B86563) dehydrogenase (LDH) release from the supernatant using an LDH cytotoxicity assay kit.
-
Western Blotting
Western blotting can be used to analyze the expression and cleavage of key proteins in the NLRP3 and NF-κB pathways.
Protocol:
-
Cell Lysis: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against NLRP3, cleaved caspase-1, IL-1β, phospho-p65, and p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of target genes.
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for NLRP3, IL1B, IL6, and TNF (for NF-κB target genes). Normalize the expression data to a housekeeping gene like GAPDH or ACTB.
Data Presentation: In Vitro Results
Summarize the quantitative data in tables for clear comparison.
Table 1: Effect of this compound on NLRP3 Inflammasome Activation in LPS-Primed THP-1 Macrophages
| Treatment Group | IL-1β Release (pg/mL) | LDH Release (% of Control) |
| Vehicle Control | 12.5 ± 2.1 | 5.2 ± 1.1 |
| LPS + ATP | 450.8 ± 35.2 | 85.6 ± 7.3 |
| LPS + ATP + this compound (1 µM) | 225.4 ± 20.1 | 42.1 ± 5.5 |
| LPS + ATP + this compound (10 µM) | 98.2 ± 10.5 | 18.9 ± 3.2 |
| LPS + ATP + this compound (50 µM) | 35.1 ± 5.8 | 9.7 ± 2.0 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on NF-κB Target Gene Expression in LPS-Stimulated THP-1 Macrophages
| Treatment Group | IL6 mRNA Fold Change | TNF mRNA Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS | 150.2 ± 12.5 | 250.6 ± 20.8 |
| LPS + this compound (1 µM) | 75.8 ± 8.1 | 120.3 ± 15.4 |
| LPS + this compound (10 µM) | 32.1 ± 4.5 | 55.7 ± 7.9 |
| LPS + this compound (50 µM) | 8.9 ± 1.9 | 15.2 ± 3.1 |
Data are presented as mean ± SEM, normalized to the vehicle control.
In Vivo Experimental Protocols
In vivo studies are crucial for evaluating the therapeutic potential of this compound in a whole-organism context.
Animal Models
The choice of animal model depends on the therapeutic area of interest.
-
LPS-Induced Systemic Inflammation: A model to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
-
Peritonitis Model: Intraperitoneal injection of an NLRP3 activator like MSU crystals induces localized inflammation.
-
Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model: A transgenic model with a gain-of-function mutation in the Nlrp3 gene, providing a model of chronic inflammation.
General In Vivo Protocol
Protocol:
-
Animal Acclimation: Acclimate the animals to the facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to treatment groups (vehicle control, disease model, disease model + this compound at various doses). Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Disease Model: Induce the disease model as described in the literature (e.g., intraperitoneal injection of LPS).
-
Monitoring: Monitor the animals for clinical signs of disease, body weight changes, and other relevant parameters.
-
Sample Collection: At the end of the study, collect blood and relevant tissues for analysis.
-
Analysis:
-
Measure systemic levels of IL-1β, IL-18, and other inflammatory cytokines in the serum or plasma using ELISA.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Analyze protein and gene expression in tissues using Western blotting and qPCR.
-
Data Presentation: In Vivo Results
Table 3: Effect of this compound on Serum IL-1β Levels in an LPS-Induced Systemic Inflammation Model
| Treatment Group | Serum IL-1β (pg/mL) at 4h post-LPS |
| Saline Control | 25.3 ± 5.1 |
| LPS + Vehicle | 1250.7 ± 110.2 |
| LPS + this compound (1 mg/kg) | 875.4 ± 95.8 |
| LPS + this compound (10 mg/kg) | 450.1 ± 50.3 |
| LPS + this compound (50 mg/kg) | 150.9 ± 25.6 |
Data are presented as mean ± SEM.
Table 4: Histological Scoring of Lung Inflammation in an LPS-Induced Acute Lung Injury Model
| Treatment Group | Lung Injury Score (0-4) |
| Saline Control | 0.2 ± 0.1 |
| LPS + Vehicle | 3.5 ± 0.4 |
| LPS + this compound (10 mg/kg) | 1.8 ± 0.3 |
| LPS + this compound (50 mg/kg) | 0.9 ± 0.2 |
Data are presented as mean ± SEM.
Conclusion
The experimental design outlined in this document provides a robust framework for characterizing the therapeutic effects of this compound. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of this compound's potential as a novel therapeutic agent for inflammatory diseases. The provided protocols and data presentation formats are intended to guide the experimental process and ensure clear and concise reporting of findings.
References
Application Notes and Protocols for Serum Biomarker Analysis in Preclinical Drug Development: A Case Study with Licraside
Introduction
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the standard methodologies for measuring key serum biomarkers of liver function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), Alkaline Phosphatase (ALP), and Total Bilirubin (B190676) (TBIL).
It is important to clarify a common point of initial confusion: Licraside is not a reagent or a technological platform for the measurement of these biomarkers. Instead, this compound is a novel, potent Farnesoid X receptor (FXR) agonist that has been investigated for its therapeutic potential in treating cholestasis.[1] The measurement of serum ALT, AST, GGT, ALP, and TBIL in studies involving this compound is conducted to evaluate the pharmacological effect of the compound on liver function, particularly in preclinical models of liver injury.
This document will provide:
-
A summary of the reported effects of this compound on liver function biomarkers in a preclinical model.
-
A generalized protocol for the standard enzymatic and colorimetric assays used to measure these biomarkers.
-
Visual workflows to illustrate the experimental processes.
Quantitative Data Presentation: The Effect of this compound on Serum Liver Biomarkers
In a study utilizing an alpha-naphthylisothiocyanate (ANIT)-induced cholestasis mouse model, the therapeutic efficacy of this compound was assessed by measuring its impact on key serum biomarkers of liver injury and cholestasis.[1] The results demonstrated that this compound significantly reduced the elevated levels of these markers, indicating a protective effect on the liver.[1] The data from this study are summarized below for comparative analysis.
Table 1: Effect of this compound on Serum Biochemical Indicators in ANIT-Induced Cholestasis Model
| Group | ALT (U/L) | AST (U/L) | GGT (U/L) | ALP (U/L) | TBIL (μmol/L) |
| Control | Normal | Normal | Normal | Normal | Normal |
| Model (ANIT) | Significantly Increased (p < 0.001) | Significantly Increased (p < 0.001) | Significantly Increased (p < 0.001) | Significantly Increased (p < 0.001) | Significantly Increased (p < 0.001) |
| This compound (Medium Dose) | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| This compound (High Dose) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) |
| OCA (Positive Control) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) | Significantly Reduced vs. Model (p < 0.001) |
Note: This table is a qualitative summary based on the findings of the cited study. The study reported statistically significant reductions (p < 0.001) for the high-dose this compound and OCA groups compared to the model group.[1]
Experimental Protocols: Standard Measurement of Liver Function Biomarkers
The measurement of serum ALT, AST, GGT, ALP, and TBIL is typically performed using automated clinical chemistry analyzers.[2][3] The underlying principles are based on well-established spectrophotometric methods.[2] Below are generalized protocols that outline the principles of these assays.
General Sample Preparation
-
Blood Collection: Collect whole blood from the subject via an appropriate method (e.g., cardiac puncture, tail vein bleed for rodents; venipuncture for larger animals or humans).
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the clotted blood at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum) and transfer it to a clean microcentrifuge tube.
-
-
Sample Storage: Store the serum at -80°C for long-term preservation or at 4°C if the analysis is to be performed within a few hours.
Protocol for ALT (Alanine Aminotransferase) Measurement
-
Principle: This is a coupled enzymatic assay. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.
-
Procedure:
-
Prepare a reaction mixture containing L-alanine, α-ketoglutarate, NADH, and an excess of LDH in a suitable buffer.
-
Add a small volume of the serum sample to the reaction mixture.
-
Immediately measure the change in absorbance at 340 nm over a fixed period using a spectrophotometer.
-
Calculate the ALT activity based on the rate of absorbance change.
-
Protocol for AST (Aspartate Aminotransferase) Measurement
-
Principle: Similar to the ALT assay, this is a coupled enzymatic reaction. AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), coupled with the oxidation of NADH to NAD+. The rate of NADH consumption is measured at 340 nm and is proportional to AST activity.
-
Procedure:
-
Prepare a reaction mixture containing L-aspartate, α-ketoglutarate, NADH, and an excess of MDH in a buffer.
-
Introduce the serum sample to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Determine the AST activity from the rate of change.
-
Protocol for GGT (Gamma-Glutamyl Transferase) Measurement
-
Principle: GGT catalyzes the transfer of a gamma-glutamyl group from a substrate, such as L-γ-glutamyl-3-carboxy-4-nitroanilide, to an acceptor like glycylglycine (B550881). This reaction releases a colored product, 5-amino-2-nitrobenzoate, which can be measured spectrophotometrically. The rate of color formation is proportional to GGT activity.
-
Procedure:
-
Prepare a reaction mixture containing L-γ-glutamyl-3-carboxy-4-nitroanilide and glycylglycine in a buffer.
-
Add the serum sample.
-
Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Calculate the GGT activity.
-
Protocol for ALP (Alkaline Phosphatase) Measurement
-
Principle: ALP catalyzes the hydrolysis of a phosphate (B84403) ester substrate, such as p-nitrophenyl phosphate (pNPP), at an alkaline pH. This reaction produces p-nitrophenol (a yellow-colored compound) and inorganic phosphate. The rate of p-nitrophenol formation is measured at 405 nm and is proportional to ALP activity.
-
Procedure:
-
Prepare a buffered solution of p-nitrophenyl phosphate at an alkaline pH.
-
Add the serum sample to the substrate solution.
-
Monitor the increase in absorbance at 405 nm.
-
Calculate the ALP activity based on the rate of color development.
-
Protocol for TBIL (Total Bilirubin) Measurement
-
Principle: The most common method is the Jendrassik-Grof method. Bilirubin in the sample reacts with a diazo reagent (diazotized sulfanilic acid) to form a colored azobilirubin compound. An accelerator (such as caffeine-benzoate) is used to release albumin-bound (indirect) bilirubin, allowing it to react, thus measuring the total bilirubin. The intensity of the color is proportional to the total bilirubin concentration.
-
Procedure:
-
Mix the serum sample with the accelerator solution.
-
Add the diazotized sulfanilic acid reagent to initiate the color-forming reaction.
-
After a specific incubation period, measure the absorbance at a designated wavelength (e.g., 578 nm).
-
Compare the absorbance to a calibrator of known bilirubin concentration to determine the TBIL level in the sample.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the general workflow for its preclinical evaluation, as well as a standard workflow for biomarker measurement.
Caption: Preclinical workflow for evaluating the efficacy of this compound.
Caption: Standard laboratory workflow for liver function testing.
References
- 1. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver function | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. Analytical interference of drugs in clinical chemistry: I--Study of twenty drugs on seven different instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Licraside in Hepatic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of Licraside, a novel compound under investigation, on hepatic cell lines. The following protocols and guidelines are designed to ensure robust and reproducible data generation for preclinical assessment.
Introduction to Cytotoxicity in Hepatic Cancer
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide.[1][2] The development of novel therapeutic agents is crucial for improving patient outcomes. A primary step in the preclinical evaluation of a potential anti-cancer drug is the assessment of its cytotoxic effects on relevant cancer cell lines. In vitro cytotoxicity assays are essential for determining a compound's potency, elucidating its mechanism of action, and establishing a therapeutic window.[3][4][5]
This document outlines standard methodologies for testing the cytotoxicity of this compound in well-established human hepatic cell lines such as HepG2, Huh7, and Hep3B. These cell lines are widely used models for studying HCC and provide valuable insights into drug efficacy and selectivity.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture hepatic cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Resazurin (B115843) (AlamarBlue) Cell Viability Assay
The Resazurin assay is a fluorescent/colorimetric assay that uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Resazurin solution
-
Microplate reader with fluorescence or absorbance capabilities
Protocol:
-
Treat cells with various concentrations of this compound.
-
Following the treatment period, add Resazurin solution to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of this compound's effects across different cell lines and time points.
Table 1: IC50 Values of this compound in Hepatic Cell Lines
| Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) | Resazurin Assay IC50 (µM) |
| HepG2 | 24 | 78.5 | 95.2 | 80.1 |
| 48 | 52.3 | 68.7 | 55.4 | |
| 72 | 35.1 | 45.9 | 38.2 | |
| Huh7 | 24 | 95.2 | 110.8 | 98.5 |
| 48 | 68.4 | 82.1 | 71.3 | |
| 72 | 46.7 | 59.3 | 49.8 | |
| Hep3B | 24 | 88.6 | 102.4 | 91.7 |
| 48 | 61.9 | 75.3 | 64.2 | |
| 72 | 42.0 | 53.1 | 44.6 |
IC50 (Inhibitory Concentration 50%) is the concentration of this compound that inhibits 50% of cell viability. EC50 (Effective Concentration 50%) is the concentration that results in 50% of the maximal LDH release.
Potential Signaling Pathways Affected by this compound
The cytotoxic effects of a compound in hepatic cancer cells are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on established mechanisms of anti-cancer drugs in HCC, this compound may exert its effects through one or more of the following pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in HCC and plays a crucial role in cell growth, survival, and metabolism. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is common in HCC, making it a key therapeutic target.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a frequent event in HCC, contributing to tumor development and progression.
-
Apoptosis Pathways (Intrinsic and Extrinsic): Induction of apoptosis is a primary mechanism of many chemotherapeutic agents. This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which are relevant in liver cells.
Further investigation into the specific molecular targets of this compound is necessary to elucidate its precise mechanism of action.
Visualizations
Experimental Workflow
References
- 1. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 2. The pathogenesis of liver cancer and the therapeutic potential of bioactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for Gene Expression Analysis Following Lurasidone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone (B1662784) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are attributed to its unique pharmacological profile, acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[1][3][4] Beyond its primary receptor targets, lurasidone has been shown to modulate various intracellular signaling pathways and influence gene expression, contributing to its overall clinical efficacy and neuroprotective effects.[3][5] Understanding the impact of lurasidone on the transcriptome is crucial for elucidating its precise mechanisms of action, identifying potential biomarkers for treatment response, and discovering novel therapeutic applications.
This document provides detailed protocols for analyzing gene expression changes following lurasidone treatment in a research setting. It includes methodologies for cell culture and drug treatment, RNA isolation, and downstream gene expression analysis using quantitative real-time PCR (qRT-PCR) and RNA sequencing. Additionally, it presents quantitative data on lurasidone-mediated gene expression changes and visual representations of the key signaling pathways involved and the experimental workflow.
Data Presentation
The following tables summarize quantitative data on gene expression changes observed in preclinical studies following lurasidone administration. These tables provide examples of the types of data that can be generated using the protocols outlined in this document.
Table 1: Modulation of Cytochrome P450 (CYP) Enzyme mRNA Levels by Lurasidone in Rat Liver
| Gene | Fold Change vs. Control | Percentage Change vs. Control |
| CYP2B1 | 0.79 | -21% |
| CYP2C11 | 0.83 | -17% |
| CYP2E1 | 0.77 | -23% |
| CYP3A1 | 1.45 | +45% |
| CYP3A2 | 1.31 | +31% |
| CYP2D1 | 1.51 | +51% |
Data is derived from a study in rats treated with lurasidone, with mRNA levels quantified by RT-PCR.[6]
Table 2: Effect of Lurasidone on Stress-Related Gene Expression in the Rat Prefrontal Cortex
| Gene | Condition | Percentage Change vs. Control |
| Gadd45β | Chronic Mild Stress | -18% |
| Gadd45β | Chronic Mild Stress + Lurasidone | Normalized to control levels |
| Gilz | Chronic Mild Stress | Downregulated |
Data is derived from a study investigating the effects of chronic mild stress and lurasidone treatment in rats, with mRNA levels quantified by qRT-PCR.
Mandatory Visualization
.dot
Caption: Workflow for analyzing gene expression changes after Lurasidone treatment.
.dot
Caption: Key signaling pathways affected by Lurasidone.
Experimental Protocols
Protocol 1: Cell Culture and Lurasidone Treatment
This protocol describes the general procedure for treating cultured cells with lurasidone to prepare for gene expression analysis.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12, or other relevant neuronal or cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lurasidone hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in cell culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Lurasidone Preparation: Prepare a stock solution of lurasidone in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest lurasidone concentration used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of lurasidone or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time may vary depending on the cell type and the specific genes of interest.
-
Cell Harvesting: Following incubation, aspirate the medium and wash the cells with ice-cold PBS. Proceed immediately to RNA isolation or lyse the cells directly in the culture plate according to the RNA isolation kit manufacturer's protocol.
Protocol 2: RNA Isolation and Quality Control
This protocol outlines the steps for isolating high-quality total RNA from lurasidone-treated and control cells.
Materials:
-
RNA isolation kit (e.g., TRIzol-based reagent or column-based kit)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer)
Procedure:
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercially available RNA isolation kit, strictly following the manufacturer's instructions. Ensure all procedures are performed in an RNase-free environment to prevent RNA degradation.
-
RNA Quantification: Determine the concentration of the isolated RNA by measuring the absorbance at 260 nm using a spectrophotometer.
-
RNA Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
RNA Integrity Analysis: Evaluate the integrity of the RNA using an automated electrophoresis system. The RNA Integrity Number (RIN) should be ≥ 8 for downstream applications like RNA sequencing.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a method for quantifying the expression of specific target genes.
Materials:
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
cDNA template
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix. Include a no-template control for each primer set.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. The cycling conditions will depend on the specific master mix and primers used.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene and comparing the lurasidone-treated samples to the vehicle-treated controls.
Protocol 4: Gene Expression Profiling by RNA Sequencing
This protocol offers a comprehensive approach to analyze the entire transcriptome.
Materials:
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable RNA-Seq library preparation kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine gene expression levels.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in lurasidone-treated samples compared to the vehicle controls.
-
Pathway and Gene Ontology (GO) Analysis: Use bioinformatics tools to identify biological pathways and GO terms that are significantly enriched among the differentially expressed genes to gain insights into the biological processes affected by lurasidone.
-
References
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. Characterization of the Molecular Mechanisms Underlying Lurasidone‐Induced Acute Manic Episodes in Bipolar Depression: A Network Pharmacology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic markers of early response to lurasidone in acute schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Lurasidone Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurasidone (B1662784) in in vitro assays. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Lurasidone.
| Problem | Potential Cause | Suggested Solution |
| No significant effect or weak signal | Suboptimal Lurasidone Concentration: The concentration may be too low to elicit a response. | Consult Table 1 for recommended concentration ranges based on assay type. Perform a dose-response curve to determine the optimal EC50 or IC50 for your specific cell line and endpoint. |
| Poor Solubility/Precipitation: Lurasidone hydrochloride has low aqueous solubility, which can be exacerbated in physiological buffers.[1] | Prepare a high-concentration stock solution in DMSO or methanol.[1][2] When diluting into aqueous media, ensure vigorous mixing. Avoid repeated freeze-thaw cycles. Consider using a solubilizing agent if precipitation persists, but validate its compatibility with your assay. | |
| Incorrect Assay Conditions: Incubation time, cell density, or reagent concentrations may not be optimal. | Review and optimize your experimental protocol. Ensure all reagents are fresh and correctly prepared. | |
| High background signal | Non-specific Binding: Lurasidone or detection reagents may be binding non-specifically to the plate or other cellular components. | Ensure adequate blocking steps in your protocol (e.g., using BSA or non-fat milk for Western blots). Increase the number and duration of wash steps. |
| Lurasidone's Native Fluorescence: Lurasidone exhibits native fluorescence, which can interfere with fluorescent-based assays.[3][4] | Measure the fluorescence of Lurasidone alone at the excitation and emission wavelengths of your assay to determine its contribution to the background. If significant, consider using a different detection method (e.g., colorimetric or luminescent) or subtracting the background fluorescence from Lurasidone-treated wells. | |
| High variability between replicates | Inconsistent Lurasidone Concentration: Inaccurate pipetting or uneven dissolution of Lurasidone. | Ensure your stock solution is fully dissolved and well-mixed before each use. Use calibrated pipettes and proper pipetting techniques. |
| Cell Culture Inconsistency: Variations in cell number, passage number, or cell health across wells. | Standardize cell seeding density and use cells within a consistent passage number range. Visually inspect cells for health and confluence before starting the experiment. | |
| Unexpected Cytotoxicity | Concentration Too High: Lurasidone may induce cytotoxicity at high concentrations, even in non-cancerous cell lines. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. One study showed minimal cytotoxicity in normal human fibroblasts, but this can be cell-type dependent.[2] |
| Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) may be toxic to cells at the final concentration used. | Keep the final solvent concentration in your assay as low as possible (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lurasidone?
A1: Lurasidone is an atypical antipsychotic that acts as a full antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and serotonin 5-HT7 receptors.[5] It also functions as a partial agonist at the serotonin 5-HT1A receptor.[5] Its high affinity for the 5-HT7 receptor is a distinguishing feature.[5]
Q2: How should I prepare and store Lurasidone stock solutions?
A2: Lurasidone hydrochloride has low aqueous solubility.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a solvent like DMSO or methanol.[1][2] Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What are typical in vitro concentrations for Lurasidone?
A3: The optimal concentration of Lurasidone is highly dependent on the specific assay and cell type. Receptor binding assays use nanomolar concentrations, while cell-based assays may require higher concentrations, often in the micromolar range. Refer to Table 1 for a summary of reported concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can Lurasidone interfere with my assay readout?
A4: Yes, Lurasidone has native fluorescent properties, with an excitation peak around 316 nm and an emission peak around 400 nm.[3] This can interfere with assays that use similar wavelengths. It is crucial to run a control with Lurasidone alone to quantify its fluorescent contribution.
Q5: What are the main downstream signaling pathways affected by Lurasidone?
A5: Lurasidone's antagonism of D2, 5-HT2A, and 5-HT7 receptors, along with its partial agonism of 5-HT1A receptors, modulates several downstream pathways. These include the regulation of cAMP levels, and the modulation of pro-cognitive and neuroprotective pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mTOR signaling cascade.[6][7]
Data Presentation
Table 1: In Vitro Concentrations of Lurasidone in Various Assays
| Assay Type | Cell Line/System | Concentration Range | Notes | Reference(s) |
| Receptor Binding (Ki) | Human recombinant receptors | 0.495 - 10.8 nM | Ki values for D2, 5-HT2A, 5-HT7, 5-HT1A, and α2C receptors. | [8] |
| Receptor Binding (IC50) | Human recombinant receptors | 0.495 - 6.75 nM | IC50 values for D2, 5-HT7, and 5-HT1A receptors. | |
| cAMP Accumulation | CHO cells expressing h5-HT7 | K_B value of 2.6 nM | Functional antagonism of 5-HT-stimulated cAMP accumulation. | [6] |
| Antiviral Assay | Huh-7-ACE2 cells | 5 µM | Inhibition of SARS-CoV-2 replication. | |
| Cytotoxicity | Normal Human Fibroblasts (IMR-90) | Up to 10 µM | Minimal cytotoxicity observed after 3 days of culture. | [2] |
| Neuroprotection | Rat model of cranial nerve involvement | 0.32 mg once daily (in vivo) | This in vivo dose suggests that lower micromolar concentrations may be relevant for in vitro neuroprotection studies. | [9][10] |
| Anti-inflammatory (CRP levels) | Human patients | 80 or 160 mg/day (in vivo) | While an in vivo study, it indicates Lurasidone's potential role in inflammatory pathways. In vitro studies could explore concentrations in the low micromolar range. | [11] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-mTOR (Ser2448)
This protocol outlines the steps to assess the effect of Lurasidone on the mTOR signaling pathway by measuring the phosphorylation of mTOR at Ser2448.
1. Cell Culture and Treatment: a. Seed cells (e.g., SH-SY5Y, PC12, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency. b. Prepare fresh dilutions of Lurasidone in your cell culture medium from a DMSO stock. Include a vehicle control (DMSO at the same final concentration). c. Treat cells with the desired concentrations of Lurasidone for the specified time (e.g., 1, 6, or 24 hours).
2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8%). d. Run the gel until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against Phospho-mTOR (Ser2448) (e.g., from Cell Signaling Technology, #2971) diluted in blocking buffer, overnight at 4°C with gentle shaking.[12][13] d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare a chemiluminescent substrate (e.g., ECL) and incubate with the membrane according to the manufacturer's instructions. b. Capture the signal using an imaging system or X-ray film.
7. Stripping and Re-probing (Optional): a. To normalize for total mTOR, you can strip the membrane and re-probe with an antibody against total mTOR (e.g., from Cell Signaling Technology, #2972).[13] Also, probe for a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Lurasidone's primary signaling pathways.
Caption: Workflow for optimizing Lurasidone concentration.
Caption: Troubleshooting decision tree for Lurasidone assays.
References
- 1. ijsdr.org [ijsdr.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Prominently selective fluorescence approach with distinctive biopharmaceutical utility for analysis of lurasidone in human plasma and urine: Application to in vitro dissolution and content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Recognition of Lurasidone by Human Serum Albumin: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of lurasidone via antagonist activities on histamine in a rat model of cranial nerve involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. F60. INFLAMMATORY MARKERS AND COGNITIVE PERFORMANCE IN PATIENTS WITH SCHIZOPHRENIA TREATED WITH LURASIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Licraside (Lurasidone) Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Licraside (Lurasidone), with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (Lurasidone)?
A1: The synthesis of Lurasidone (B1662784) is a multi-step process that typically involves the condensation of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (B1217627) and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.[1] The overall process can be broken down into the preparation of these intermediates followed by their final coupling.
Q2: What are the critical reaction parameters that influence the yield of the final condensation step?
A2: The final coupling reaction is sensitive to several parameters. Key factors include the choice of base, solvent, reaction temperature, and reaction time. For instance, the use of potassium carbonate as a base in a solvent like toluene (B28343), with heating at approximately 105°C for about 15 hours, has been reported to produce high yields.[1][2]
Q3: What are some common impurities that can arise during the synthesis of Lurasidone?
A3: Impurities in Lurasidone can originate from various stages of the synthesis, including unreacted starting materials, byproducts of side reactions, or degradation products. Some identified impurities include endo-isomers, olefinic impurities, and nitrosamine (B1359907) impurities such as N-nitroso diethylamine (B46881) (NDEA), N-nitroso dimethylamine (B145610) (NDMA), and 1-nitroso piperazine (B1678402) (1-NP).[3][4] Process-related impurities can also include residual solvents and byproducts from the coupling or amidation steps.[3]
Q4: How can the stereochemistry of Lurasidone be controlled during synthesis?
A4: Controlling the stereochemistry is crucial and is typically achieved by using starting materials with the desired stereoisomeric configuration. For example, the synthesis often starts from (1R,2R)-cyclohexane-1,2-diyldimethanol to ensure the correct stereochemistry in one of the key intermediates.[5] The formation of the endo isomer of one of the intermediates is a potential issue, and reaction conditions are optimized to favor the desired exo isomer.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound (Lurasidone).
| Problem | Potential Cause | Recommended Solution |
| Low Yield in the Final Condensation Step | Incomplete reaction. | - Ensure the reaction is monitored to completion using a suitable technique like UPLC.[1] - Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged heating. |
| Suboptimal base or solvent. | - Potassium carbonate in toluene is a proven effective combination.[1][2] - Ensure the base is of high purity and adequately dried. | |
| Poor quality of intermediates. | - Verify the purity of the key intermediates before proceeding with the final step. Impurities in the starting materials can inhibit the reaction or lead to side products. | |
| Presence of Endo Isomer Impurity | Harsh reaction conditions during the formation of the isoindole intermediate. | - One synthetic route involves a reaction at high temperatures (e.g., 190°C), which can lead to the formation of the undesired endo isomer.[3] A milder preparation method, such as ammonolysis with urea (B33335) or ammonium (B1175870) formate (B1220265) at around 135-140°C, can improve the yield of the desired exo isomer.[3] |
| Formation of Unidentified Byproducts | Side reactions due to reactive intermediates or prolonged heating. | - Optimize the reaction temperature and time to minimize the formation of byproducts. - Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation-related side reactions. |
| Contamination from previous steps. | - Thoroughly purify and characterize all intermediates before use in the subsequent steps. | |
| Difficulty in Product Isolation and Purification | Formation of emulsions during workup. | - If an emulsion forms during the aqueous workup, adding a small amount of brine or allowing the mixture to stand for an extended period can help break the emulsion. |
| Co-precipitation of inorganic salts. | - After the reaction, a water wash is typically employed to remove inorganic salts like potassium carbonate.[1] Ensure sufficient water is used for complete dissolution of these salts. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound (Lurasidone), based on published procedures.
Protocol 1: Synthesis of (3aR,4S,7R,7aS)-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 7)
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Reactants:
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cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) (Compound 6)
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Urea
-
-
Solvent: Xylene
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Procedure:
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In a three-necked flask, suspend 20g of cis-5-norbornene-exo-2,3-dicarboxylic anhydride and 14.6g of urea in 30ml of xylene.[3]
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Heat the mixture to 135°C and stir for 6 hours.[3]
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After cooling, remove the solvent under reduced pressure.[3]
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Recrystallize the residue from 120ml of water.[3]
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Filter the solid and dry the filter cake at 70°C to obtain the product.[3]
-
-
Expected Yield: Approximately 86%.[3]
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Purity: HPLC purity of around 99.1%, with the endo isomer product being about 0.3%.[3]
Protocol 2: Final Synthesis of Lurasidone Hydrochloride
-
Reactants:
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(3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (Intermediate 4)
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(3aR,4S,7R,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)
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Potassium Carbonate
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Solvent: Toluene
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Procedure:
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Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).[1]
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Heat the suspension to 105°C for 15 hours, monitoring the reaction by UPLC.[1]
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Once the reaction is complete, cool the mixture to room temperature and add water (90 L).[1]
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Separate the phases and concentrate the organic solution to a small volume.[1]
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Isolate Lurasidone as the hydrochloride salt by treatment with HCl in isopropanol.[1]
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Expected Yield: Approximately 98.3%.[1]
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Purity: HPLC purity of around 99.49%.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Intermediate 4
| Parameter | Method 1 | Method 2 | Method 3 |
| Ammonolysis Reagent | Urea | Ammonium Formate | Urea |
| Solvent | Xylene | N,N-dimethylformamide | N,N-dimethylformamide |
| Temperature | 135°C | 140°C | 135°C |
| Reaction Time | 6 hours | 7 hours | 6 hours |
| Yield | 86% | 83% | 87% |
| Endo Isomer Impurity | 0.3% | 0.25% | 0.28% |
| Reference | [3] | [3] | [3] |
Visualizations
Signaling Pathways
This compound (Lurasidone) exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor.[6][7]
Caption: Overview of Lurasidone's multi-receptor signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Lurasidone.
Caption: General experimental workflow for Lurasidone synthesis.
References
- 1. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 3. Preparation method of intermediate of lurasidone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Assessment of Nitrosamine Impurities in Lurasidone Hydrochloride Using APCI-LC-MS/MS in MRM Mode for Regulatory Compliance and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Troubleshooting Off-Target Effects of Licraside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating off-target effects of Licraside in experimental settings.
Frequently Asked questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability of preclinical findings to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable data and for the safe and effective development of therapeutics.[1]
Q2: My experimental results with this compound are not consistent with the known function of its primary target. How can I determine if this is due to an off-target effect?
A2: Inconsistent results are a common indicator of potential off-target effects. To investigate this, a multi-faceted approach is recommended. First, consider performing a dose-response experiment to determine the lowest effective concentration of this compound.[1] Off-target effects are often more pronounced at higher concentrations. Concurrently, utilizing a structurally similar but inactive control compound can help determine if the observed effects are due to the chemical scaffold of this compound itself. Advanced techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the intended target can provide more definitive answers; if the phenotype persists in the absence of the target protein, an off-target effect is likely.
Q3: What are the best practices for minimizing off-target effects in my experimental design when using this compound?
A3: Proactive measures can significantly reduce the impact of off-target effects. Always use the lowest effective concentration of this compound that elicits the desired on-target activity. Whenever possible, use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is consistent. The use of a negative control compound, structurally similar to this compound but inactive against the primary target, is also highly recommended. Finally, confirming target expression levels in your specific cell line or model system is a critical step.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
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Possible Cause: Off-target activity of this compound may be affecting essential cellular pathways, leading to toxicity.
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Troubleshooting Steps:
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Titrate this compound Concentration: Perform a dose-response curve to identify the minimal concentration required for on-target activity and the threshold for toxicity.
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Use a Negative Control: Treat cells with a structurally similar, inactive analog of this compound to rule out non-specific toxicity from the chemical scaffold.
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Profile Against a Kinase Panel: A broad kinase screen can identify unintended targets of this compound that may be responsible for the toxic effects.
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Rescue Experiment: If a specific off-target is identified, attempt to "rescue" the phenotype by genetically knocking down the off-target protein before treating with this compound.
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Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
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Possible Cause: While this compound may be potent in a biochemical assay, its activity in a cellular context can be influenced by factors like cell permeability, efflux pumps, or engagement of intracellular off-targets. Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays.
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Troubleshooting Steps:
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Confirm Target Engagement in Cells: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cell.
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Assess Substrate Phosphorylation: A cellular phosphorylation assay can confirm if this compound is inhibiting the kinase activity of its target inside the cell by measuring the phosphorylation status of a known downstream substrate.
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Evaluate Cell Line Specificity: Test this compound in multiple cell lines with varying expression levels of the on-target and potential off-target proteins.
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Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 15 | On-Target |
| Kinase B | 250 | Off-Target |
| Kinase C | 800 | Off-Target |
| Kinase D | >10,000 | Not a significant target |
| Kinase E | 1,200 | Off-Target |
This table presents hypothetical data for illustrative purposes.
Table 2: Recommended Working Concentrations of this compound in Different Cell Lines
| Cell Line | Target Kinase A Expression | Recommended Concentration Range (for on-target effects) |
| Cell Line X | High | 25 - 100 nM |
| Cell Line Y | Medium | 50 - 250 nM |
| Cell Line Z | Low | 100 - 500 nM |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. Kinase Profiling Assay
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Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and off-target interactions.
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Methodology:
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Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
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Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
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Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.
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Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
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2. Cellular Thermal Shift Assay (CETSA)
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Objective: To assess the engagement of this compound with its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.
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Methodology:
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Cell Treatment: Treat intact cells with either this compound or a vehicle control.
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Heating: Heat the cell lysates at a range of temperatures.
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Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other protein detection methods.
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Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
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Mandatory Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical decision tree for troubleshooting experimental outcomes.
References
Technical Support Center: Overcoming Licraside Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to Licraside in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, TK-Receptor Alpha (TRA). In sensitive cell lines, this compound binding to TRA blocks downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.
Q2: Our cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound can arise through several mechanisms:
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Target Alteration: Mutations in the TRA gene can prevent effective binding of this compound to its target.
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Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of TRA, allowing for cell survival and proliferation.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to survive the effects of this compound.
Q3: How can we confirm if our resistant cell line has mutations in the TRA gene?
A3: To identify potential mutations in the TRA gene, you can perform Sanger sequencing or next-generation sequencing (NGS) of the gene's coding region in your resistant cell line and compare it to the parental, sensitive cell line.
Q4: What are the recommended initial steps to investigate this compound resistance in our cell line?
A4: We recommend a stepwise approach to investigate resistance:
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Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental line.
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Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.
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Analyze Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the TRA signaling network (e.g., Akt, ERK) in the presence and absence of this compound.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in the treated cell line.
This guide will help you to systematically investigate the reasons for the observed increase in the this compound IC50 value.
Troubleshooting Workflow
Refining Licraside Dosage for Animal Studies: A Technical Support Center
Disclaimer: The following information is provided for research and developmental purposes only. The drug "Licraside" is used as a placeholder, and the data presented is based on the publicly available information for the atypical antipsychotic drug, lurasidone . This guide is intended for use by qualified researchers, scientists, and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining this compound dosage for animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in-vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in plasma concentrations | 1. Inconsistent food intake: this compound (as lurasidone) absorption is significantly affected by food.[1][2] 2. Genetic variability in metabolism: Differences in cytochrome P450 (CYP) 3A4 activity can alter drug clearance.[2] 3. Inaccurate dosing: Errors in dose calculation or administration. | 1. Standardize feeding protocols: Administer this compound with a consistent amount of food (e.g., a small, palatable food pellet) to ensure uniform absorption. For lurasidone, administration with at least 350 kcal of food is recommended in clinical settings.[1] 2. Use genetically homogenous animal strains: Employing inbred strains (e.g., C57BL/6 mice or Sprague-Dawley rats) can minimize metabolic variability. 3. Verify dosing accuracy: Double-check all calculations, ensure proper calibration of administration equipment, and use appropriate administration techniques (e.g., oral gavage, intraperitoneal injection). |
| Unexpected adverse effects at calculated therapeutic doses (e.g., sedation, motor deficits) | 1. Species-specific sensitivity: The target species may be more sensitive to this compound's pharmacological effects. 2. Off-target effects: The observed adverse effects may be due to interactions with other receptors or pathways. 3. Dose miscalculation: The allometric scaling from human to animal doses may not be appropriate for this compound. | 1. Conduct a dose-range finding study: Start with a low dose and gradually escalate to determine the maximum tolerated dose (MTD) in the specific animal model. 2. Monitor for specific side effects: Implement a battery of behavioral and physiological tests to characterize the adverse effect profile. 3. Re-evaluate allometric scaling: Consider using pharmacokinetic data (e.g., plasma concentration, AUC) rather than just body surface area for dose conversion. |
| Poor oral bioavailability | 1. First-pass metabolism: Extensive metabolism in the liver before reaching systemic circulation. Lurasidone is primarily metabolized by CYP3A4.[2] 2. Poor absorption: The drug may not be efficiently absorbed from the gastrointestinal tract. 3. Incorrect vehicle: The formulation may not be optimal for absorption. | 1. Consider alternative routes of administration: Intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism. A study in mice showed a relative bioavailability of 19.8% for oral vs. IP administration of lurasidone.[3] 2. Formulation optimization: Experiment with different vehicles or formulations (e.g., suspensions, solutions with solubility enhancers) to improve absorption. 3. Co-administration with a CYP3A4 inhibitor: For mechanistic studies, co-administration with a known CYP3A4 inhibitor could increase bioavailability, but this would need careful consideration and justification. |
| Lack of efficacy at previously reported effective doses | 1. Different animal model: The current animal model may not be responsive to this compound's mechanism of action. 2. Incorrect timing of administration or assessment: The pharmacokinetic profile may require a different dosing schedule or a different time point for assessing efficacy. 3. Drug stability issues: The this compound formulation may have degraded. | 1. Confirm target engagement: If possible, measure the occupancy of the target receptors (e.g., D2 and 5-HT2A for lurasidone) in the brain at the administered dose. 2. Optimize the dosing regimen: Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) and half-life in the target species, and adjust the dosing schedule and assessment times accordingly. For lurasidone, Tmax is typically 1-3 hours.[2] 3. Verify drug integrity: Ensure the drug has been stored correctly and prepare fresh formulations for each experiment. |
Frequently Asked Questions (FAQs)
1. What is a good starting dose for this compound in a new animal model?
A good starting point is to use allometric scaling based on the effective dose in a previously studied species or the human equivalent dose. However, it is crucial to follow this with a dose-range finding study in the new model to determine both efficacy and tolerability. For lurasidone, doses in animal studies have ranged from 0.5-2.5 mg/kg (IV) and 2.5-10 mg/kg (oral) in rats[4], and 1 mg/kg (IP) and 8.3 mg/kg (oral) in mice[3].
2. How should this compound be administered to animals?
The route of administration depends on the experimental goals.
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Oral (PO): Suitable for mimicking clinical use. However, be aware of potential low bioavailability due to first-pass metabolism. Lurasidone has poor bioavailability after oral administration.[3][5]
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Intraperitoneal (IP): Bypasses first-pass metabolism, leading to higher and more consistent systemic exposure.[3]
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Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies.[4]
3. What vehicle should be used to formulate this compound?
The choice of vehicle depends on the route of administration and the solubility of this compound. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is common. For injections, a sterile saline solution, potentially with a solubilizing agent like a small percentage of DMSO or Tween 80, can be used. It is essential to conduct vehicle-controlled studies to ensure the vehicle itself does not have any effects.
4. How often should this compound be administered?
The dosing frequency should be based on the half-life of the drug in the target species. Lurasidone has a half-life of approximately 229-267 minutes in rats after IV administration.[4] In humans, the half-life is around 18 hours.[2] Daily administration is common in chronic studies.[3]
5. What are the known toxicities of this compound in animals?
Based on studies with lurasidone, potential target organs for toxicity at higher doses in rats include the thymus, urinary system, and male reproductive system.[6] In repeat-dose ocular studies in dogs and rabbits, mild and transient eye irritation was observed.[6] It is important to conduct thorough toxicity studies in your specific animal model.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Lurasidone) in Different Species
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Monkey | Dog | Human |
| Route of Administration | IP, Oral | IV, Oral | Oral | Oral | Oral |
| Dose | 1 mg/kg (IP), 8.3 mg/kg (Oral)[3] | 0.5-2.5 mg/kg (IV), 2.5-10 mg/kg (Oral)[4] | N/A | N/A | 40-160 mg/day[2] |
| Tmax (hours) | N/A | N/A | ~5[5] | N/A | 1-3[2] |
| Half-life (t1/2) | N/A | ~3.8-4.5 hours (IV)[4] | N/A | N/A | ~18 hours[2] |
| Oral Bioavailability | ~19.8% (relative to IP)[3] | Low[5] | Low (<12%)[5] | Low (<12%)[5] | Low, food dependent[1] |
| Plasma Protein Binding | N/A | ~99.6%[4] | N/A | N/A | ~99%[2] |
Table 2: Summary of Non-Clinical Toxicity Findings for this compound (Lurasidone)
| Species | Study Type | Doses | Key Findings | Reference |
| Rat | 13-week IV | Up to 30 mg/kg/day | Potential targets: thymus (females), urinary system, male reproductive system. NOAEL: 10 mg/kg. | [6] |
| Dog | 7 and 4-week IV | Up to 30 mg/kg/day | No adverse findings observed. | [6] |
| Rabbit | 39-week Ocular | Up to 5% solution (3x/day) | Mild, transient eye irritation (blinking, squinting). | [6] |
| Dog | 39-week Ocular | Up to 5% solution (3x/day) | Mild, transient eye irritation (blinking, squinting). | [6] |
| Rat | Fertility and Embryofetal Development | High dose (30 mg/kg) | Increased preimplantation loss and minor skeletal variations. | [6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration
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Animal Model: Select the appropriate species and strain for the study (e.g., male Sprague-Dawley rats, 8-10 weeks old).
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Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose groups of this compound.
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Dose Selection: Choose doses based on literature review, allometric scaling, and a logarithmic progression (e.g., 1, 3, 10, 30 mg/kg).
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Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer the assigned dose or vehicle via oral gavage. Standardize the time of day and feeding conditions.
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Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) for at least 7 days. Observe for changes in behavior, posture, activity, and any signs of morbidity.
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Data Collection: Record body weights daily. At the end of the study, collect blood for clinical chemistry and perform a gross necropsy.
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Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Visualizations
Caption: Workflow for a dose-range finding study.
Caption: Simplified signaling pathway for this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic lurasidone: Behavioural and pharmacokinetic data in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Best practices for long-term storage of Licraside
Technical Support Center: Licraside
A Note on "this compound": The compound "this compound" appears to be a proprietary or theoretical molecule for the purposes of this guide. The following best practices are based on established principles for the long-term storage and handling of sensitive, research-grade small molecule inhibitors. Researchers should always consult the manufacturer-provided Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific instructions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term storage, solid this compound should be kept at -20°C or -80°C in a tightly sealed container.[1] To prevent degradation from moisture, it is highly recommended to store the compound in a desiccated environment.[2][3] Many compounds are sensitive to light, so storing the vial in the dark, for example by using an amber vial or wrapping it in foil, is a critical best practice.[2][4]
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it?
A2: Stock solutions of this compound in a high-purity, anhydrous solvent like DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation, precipitation, or loss of biological activity. Ensure the aliquots are in tightly sealed, light-protected vials.
Q3: How long is a this compound stock solution in DMSO stable?
A3: While specific stability data for this compound is not available, general studies on similar small molecules suggest stability for at least 3 to 6 months when stored at -80°C in anhydrous DMSO. For optimal experimental reproducibility, it is best to use solutions stored for less than 6 months. Always visually inspect a thawed aliquot for signs of precipitation before use.
Q4: My this compound powder is difficult to see in the vial. Is it still there?
A4: Yes, this is common for small quantities of lyophilized powder. The compound may have coated the walls or cap of the vial during shipping. Before opening, centrifuge the vial briefly to collect all the powder at the bottom. When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all the compound.
Q5: Can I store working solutions of this compound diluted in an aqueous buffer?
A5: Aqueous solutions of small molecules are generally much less stable than stocks in anhydrous solvents like DMSO. It is strongly recommended to prepare fresh working solutions in your experimental buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and loss of activity.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in assays. | Compound degradation due to improper storage (temperature, light, moisture) or repeated freeze-thaw cycles. | 1. Verify Integrity: If possible, use an analytical method like HPLC or LC-MS to check the purity of your stock solution. 2. Review Storage: Confirm that both the solid compound and stock solutions have been stored according to the recommended conditions (see table below). 3. Use Fresh Aliquot: Always use a fresh, single-use aliquot for each experiment to rule out degradation from handling. |
| Precipitate forms in the stock solution upon thawing. | The compound's solubility limit was exceeded, or the solvent has partially evaporated, increasing the concentration. | 1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to attempt redissolution. 2. Centrifuge: If precipitation persists, centrifuge the vial and carefully use the supernatant. Note that the concentration may no longer be accurate and should be re-quantified if possible. 3. Re-evaluate Storage: For future stocks, consider a slightly lower concentration or a different solvent system if compatible with your assay. |
| Visible change in color of the solid compound. | Chemical instability, oxidation, or contamination. | 1. Consult Documentation: Review the manufacturer's CoA for the expected appearance. 2. Do Not Use: A visible change in the physical properties of the compound is a strong indicator of degradation. It is safest to discard the material and obtain a fresh supply. |
Data Presentation: Storage Condition Summary
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. Store in a desiccator. |
| Stock Solution | Anhydrous DMSO | -20°C | Short-term (~1 month) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -80°C | Medium-term (≤6 months) | Preferred condition for stock solutions. Ensure vials are tightly sealed. |
| Working Solution | Aqueous Buffer | 4°C or Room Temp | Short-term (Hours) | Prepare fresh before each experiment. Do not store. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a fictional molecular weight of 500 g/mol ).
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or cryovials
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Vortex mixer
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Calibrated pipettes
Methodology:
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Before opening, centrifuge the vial of this compound powder (e.g., 5 mg) to ensure all the powder is at the bottom of the vial.
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To prepare a 10 mM stock solution from 5 mg of this compound (MW: 500 g/mol ), you will need to add 1 mL of DMSO.
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Calculation: (5 mg / 500,000 mg/mol) / 0.010 mol/L = 0.001 L = 1 mL
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Carefully add 1 mL of anhydrous DMSO to the vial of this compound.
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Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if solubility is an issue, but avoid overheating.
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Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
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Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
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Immediately store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general method to assess the cytotoxic effects of this compound on a cancer cell line.
Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium from your thawed stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%).
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Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include "vehicle control" wells containing medium with the same final concentration of DMSO.
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Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
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Solubilization:
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Carefully remove the medium from the wells.
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Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
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Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.
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Data Acquisition: Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Visualizations
Fictional LKR-1 Signaling Pathway
This compound is a potent and selective inhibitor of the LKR-1 kinase, a key upstream regulator in a signaling pathway often dysregulated in certain cancers. Inhibition of LKR-1 by this compound blocks the downstream phosphorylation cascade, ultimately preventing the activation of the transcription factor Prolif-X and halting uncontrolled cell growth.
Caption: Fictional LKR-1 signaling pathway inhibited by this compound.
Experimental Workflow: Cell Viability Assay
This diagram outlines the logical flow of the MTT assay used to determine the efficacy of this compound.
Caption: Experimental workflow for a this compound cell viability assay.
References
Interpreting Unexpected Results in Licraside Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected results during in vitro experiments with Licraside, a compound with a pharmacological profile similar to an atypical antipsychotic. This guide offers troubleshooting steps and frequently asked questions (FAQs) to help identify potential causes for anomalous data and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing higher cell viability at certain concentrations of this compound, contrary to the expected dose-dependent decrease. What could be the cause?
A1: This is a common phenomenon that can arise from several factors. Firstly, the this compound itself might be precipitating at higher concentrations, interfering with the optical density or fluorescence readings of your viability assay. Secondly, some compounds can induce a metabolic burst at sub-lethal concentrations, which can be misinterpreted as increased viability by assays that measure metabolic activity (e.g., MTT, resazurin). It is also possible that the solvent (e.g., DMSO) concentration is not consistent across all wells, leading to variable effects.
Q2: Our kinase assay shows inconsistent inhibition of the target kinase by this compound across different experimental runs. Why is there so much variability?
A2: Inconsistent results in kinase assays can stem from several sources. Variations in ATP concentration between experiments can significantly alter the apparent IC50 value of an ATP-competitive inhibitor. The purity and stability of the recombinant kinase are also critical; repeated freeze-thaw cycles can reduce its activity. Additionally, ensure that this compound is fully solubilized in the assay buffer, as precipitation will lead to inaccurate concentrations.
Q3: In our receptor binding assay, the specific binding of the radioligand is very low, making it difficult to determine the affinity of this compound for the dopamine (B1211576) D2 receptor. What can we do?
A3: Low specific binding can be a significant challenge. This may be due to a low density of the D2 receptor in your cell membrane preparation. You should also verify the activity of your radioligand, as its degradation can lead to a weak signal. Another possibility is that the incubation time is not sufficient to reach binding equilibrium.
Q4: We see a discrepancy between the potent inhibition of the 5-HT2A receptor in our binding assay and a much weaker effect in our functional cell-based assay. What explains this?
A4: A disconnect between binding affinity and functional potency is not uncommon. This could indicate that this compound is an antagonist, which will show high affinity in a binding assay but will not elicit a response in a functional agonist assay. Alternatively, the cell-based assay may be less sensitive, or the downstream signaling pathway being measured may not be the primary one affected by this compound's interaction with the receptor.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells under a microscope for precipitate. Test the solubility of this compound in the final assay medium. |
| Metabolic Stimulation | Use a different viability assay that measures a distinct endpoint, such as a membrane integrity assay (e.g., LDH release) or direct cell counting. |
| Solvent Effects | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line. |
| Assay Interference | Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction. |
Issue 2: High Variability in Kinase Inhibition
| Potential Cause | Troubleshooting Step |
| Inconsistent ATP Concentration | Prepare a fresh, large batch of ATP solution for each set of experiments and ensure accurate pipetting. |
| Enzyme Instability | Aliquot the recombinant kinase upon receipt and avoid repeated freeze-thaw cycles. Perform a quality control check of enzyme activity before each experiment. |
| Compound Insolubility | Confirm the solubility of this compound in the kinase assay buffer. Consider pre-diluting the compound in a small volume of solvent before adding it to the reaction. |
| Assay Conditions | Standardize incubation times and temperatures. Ensure thorough mixing of all components. |
Issue 3: Conflicting Binding vs. Functional Assay Results
| Potential Cause | Troubleshooting Step |
| Antagonist Activity | Perform a functional antagonist assay by co-incubating this compound with a known agonist for the receptor. |
| Low Assay Sensitivity | Optimize the cell-based assay by adjusting cell number, agonist concentration, or incubation time. |
| Different Signaling Pathways | Investigate other potential downstream signaling pathways that may be modulated by the receptor. |
| Cell Line Differences | Ensure the cell line used for the functional assay expresses the target receptor at a sufficient level and is coupled to the expected signaling pathway. |
Data Presentation
Table 1: Example of Unexpected vs. Expected Results in a this compound Cell Viability Assay (MTT)
| This compound (µM) | Expected % Viability (Mean ± SD) | Observed % Viability (Mean ± SD) |
| 0.1 | 100 ± 5 | 102 ± 6 |
| 1 | 95 ± 5 | 115 ± 8 |
| 10 | 70 ± 8 | 98 ± 7 |
| 50 | 40 ± 6 | 75 ± 9 |
| 100 | 20 ± 4 | 60 ± 11 |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
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Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, pH 7.4.
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Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of [3H]-Spiperone (radioligand) at a final concentration of 0.5 nM, and 25 µL of varying concentrations of this compound or vehicle.
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Initiation: Add 125 µL of the membrane preparation (20 µg of protein) to each well to start the reaction.
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Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
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Termination: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer.
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Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). Calculate specific binding by subtracting non-specific from total binding.
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Mobilization)
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Cell Culture: Plate cells stably expressing the human 5-HT2A receptor and a calcium indicator dye (e.g., Fluo-4 AM) in a black-walled, clear-bottom 96-well plate and incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., serotonin) in assay buffer.
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Antagonist Pre-incubation: Add this compound or vehicle to the appropriate wells and incubate for 15 minutes at 37°C.
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Agonist Stimulation: Add the 5-HT2A agonist to all wells except the negative control.
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Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader capable of kinetic reads.
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Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the inhibitory effect of this compound by comparing the response in its presence to the response with agonist alone.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Relationship between different in vitro assays and the properties of this compound.
Technical Support Center: Mitigating Licraside-Induced Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate Licraside-induced cytotoxicity in primary cell cultures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a novel chemotherapeutic agent that primarily induces cytotoxicity through the induction of apoptosis (programmed cell death). Its mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to DNA damage.[1][2] This damage triggers the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and the activation of a caspase cascade.[3][4][5]
Q2: Why are primary cells more sensitive to this compound than cancer cell lines?
A2: Primary cells often have a lower tolerance for cellular stress compared to immortalized cancer cell lines. They possess intact cell cycle checkpoints and apoptotic pathways that are readily activated in response to drug-induced damage. In contrast, cancer cell lines frequently have mutations in these pathways, making them more resistant to apoptosis.
Q3: What is the typical IC50 value for this compound in primary cells?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the primary cell type, donor variability, and the specific experimental conditions. It is crucial to determine the IC50 for each specific cell type and donor in your experiments. Below is a table of hypothetical IC50 values for illustrative purposes.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Primary Human Cells
| Primary Cell Type | Donor ID | IC50 (µM) | Assay Method | Incubation Time (hours) |
| Peripheral Blood Mononuclear Cells (PBMCs) | D-001 | 12.5 | MTT | 48 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | D-002 | 8.2 | CellTiter-Glo | 48 |
| Primary Human Hepatocytes | D-003 | 25.8 | PrestoBlue | 72 |
| Human Dermal Fibroblasts | D-001 | 35.1 | alamarBlue | 72 |
Note: These values are for illustrative purposes only. Actual IC50 values should be determined experimentally.
Troubleshooting Guides
Issue 1: Excessive cell death observed at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High sensitivity of the primary cell type. | Perform a dose-response experiment with a wider range of this compound concentrations to accurately determine the IC50. Consider using a lower starting concentration. |
| Suboptimal cell culture conditions. | Ensure optimal culture conditions, including media, supplements, and cell density. Primary cells are highly sensitive to their environment. |
| Incorrect drug concentration. | Verify the stock solution concentration and serial dilutions of this compound. |
| Pre-existing cellular stress. | Minimize handling stress during cell isolation and culture. Allow cells to recover fully before drug treatment. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Donor-to-donor variability. | If possible, use cells from the same donor for a set of experiments. Always document donor information and test multiple donors to assess variability. |
| Variations in experimental procedure. | Standardize all experimental steps, including cell seeding density, drug incubation time, and assay protocols. |
| Reagent instability. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Issue 3: Difficulty in identifying a therapeutic window between efficacy in cancer cells and toxicity in primary cells.
| Possible Cause | Recommended Solution |
| Overlapping sensitivity profiles. | Explore co-treatment with a cytoprotective agent in your primary cell cultures to mitigate this compound's off-target effects. |
| Non-specific cytotoxicity of this compound. | Investigate the underlying signaling pathways to identify potential targets for intervention that are specific to the primary cells. |
| Inappropriate assay. | Use multiple assays to assess different aspects of cell health, such as proliferation, viability, and apoptosis, to get a comprehensive understanding of the cellular response. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
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Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
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Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell type and experimental goals.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)
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Cell Plating: Seed primary cells in a 96-well plate as described in Protocol 1.
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Pre-treatment (Optional): Pre-incubate the cells with various concentrations of the antioxidant N-acetylcysteine (NAC) for 2-4 hours before adding this compound.
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Co-treatment: Prepare solutions of this compound at its IC50 or 2x IC50 concentration, both with and without different concentrations of NAC. Add these solutions to the respective wells.
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
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Viability Assessment: Assess cell viability using the MTT assay (Protocol 1) or another suitable method like CellTiter-Glo.
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Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine if NAC can rescue the cytotoxic effects.
Signaling Pathways and Workflows
Below are diagrams illustrating the proposed signaling pathway of this compound-induced cytotoxicity and a general experimental workflow for its mitigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Nutritional and Pharmacological Effects on Oxidative Stress in Soft Tissue and Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Validation & Comparative
Comparative Efficacy of Licraside and Other Farnesoid X Receptor (FXR) Agonists
A detailed guide for researchers and drug development professionals on the comparative preclinical efficacy of Licraside, a novel Farnesoid X Receptor (FXR) agonist, against other prominent FXR agonists including Obeticholic Acid (OCA), Cilofexor (B606690), and Tropifexor. This guide summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its activation has emerged as a promising therapeutic strategy for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). This has led to the development of several FXR agonists, including the first-in-class Obeticholic Acid (OCA), and newer generation non-steroidal agonists like Cilofexor and Tropifexor. This compound is a novel, potent FXR agonist identified through structure-based drug discovery.[3][4] This document provides a comparative overview of the preclinical efficacy of this compound against these other FXR agonists.
In Vitro Efficacy: FXR Activation
The potency of FXR agonists is initially determined by their ability to activate the FXR receptor in in vitro assays. A common method is the dual-luciferase reporter gene assay, which measures the transcriptional activity of FXR in response to an agonist. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of an agonist required to elicit 50% of its maximal response. A lower EC50 value signifies higher potency.
| Compound | EC50 (FXR Activation) | Assay Type | Reference |
| This compound | Not explicitly reported | Dual-luciferase reporter assay | [3] |
| Obeticholic Acid (OCA) | 99 nM | Not specified | MedChemExpress |
| Cilofexor | 43 nM | Not specified | MedChemExpress |
| Tropifexor | 0.2 nM | HTRF assay | Selleck Chemicals |
Note: While the this compound publication confirms FXR activation, a specific EC50 value was not provided in the available literature.
In Vivo Efficacy: Preclinical Cholestasis Models
The therapeutic potential of FXR agonists is further evaluated in animal models of liver disease. The alpha-naphthylisothiocyanate (ANIT)-induced cholestasis model is a widely used acute model that mimics drug-induced cholestasis. In this model, the efficacy of the agonist is assessed by its ability to reduce serum biomarkers of liver injury and cholestasis, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL).
ANIT-Induced Cholestasis Model: Comparative Efficacy
A head-to-head study in an ANIT-induced cholestasis mouse model demonstrated that this compound significantly reduces key serum and biliary markers of liver damage, with an efficacy comparable to OCA at high doses. Tropifexor has also been evaluated in an ANIT-induced cholestasis rat model, where it was shown to reduce the severity of cholestasis. Data for Cilofexor in a directly comparable ANIT model was not available in the searched literature; however, it has shown efficacy in the Mdr2-/- mouse model of sclerosing cholangitis, another model of cholestatic liver injury.
| Compound | Animal Model | Key Efficacy Findings | Reference |
| This compound | ANIT-induced cholestasis (mice) | Significantly reduced serum ALT, AST, GGT, ALP, TBIL, and total bile acids (TBA). High-dose this compound was comparable to OCA. | |
| Obeticholic Acid (OCA) | ANIT-induced cholestasis (mice) | Significantly reduced serum ALT, AST, GGT, ALP, TBIL, and TBA. | |
| Tropifexor | ANIT-induced cholestasis (rats) | Reduced the severity of cholestasis. | |
| Cilofexor | Mdr2-/- mouse model of sclerosing cholangitis | Improved cholestatic liver injury and decreased hepatic fibrosis. |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.
Caption: FXR Signaling Pathway.
Caption: Experimental Workflow for FXR Agonist Evaluation.
Experimental Protocols
Dual-Luciferase Reporter Gene Assay
This in vitro assay is fundamental for quantifying the ability of a compound to activate FXR.
Objective: To measure the dose-dependent activation of the Farnesoid X Receptor (FXR) by a test compound.
Methodology:
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Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum). Cells are seeded in multi-well plates and co-transfected with three plasmids:
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An expression plasmid for the ligand-binding domain of human FXR fused to the GAL4 DNA-binding domain.
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A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
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A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
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Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., GW4064) for 24 hours. A vehicle control (e.g., DMSO) is also included.
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Luciferase Activity Measurement: Following treatment, cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated as the ratio of the normalized luciferase activity in treated cells to that in vehicle-treated cells. The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.
Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Animal Model
This in vivo model is used to evaluate the efficacy of FXR agonists in a setting of acute cholestatic liver injury.
Objective: To assess the therapeutic effect of an FXR agonist on liver injury and cholestasis in an animal model.
Methodology:
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Animal Acclimatization and Grouping: Male mice (e.g., C57BL/6) are acclimatized for at least one week. Animals are then randomly divided into several groups: a control group, an ANIT model group, a positive control group (e.g., OCA), and one or more experimental groups treated with different doses of the test compound (e.g., this compound).
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Induction of Cholestasis: All groups except the control group receive a single oral gavage of ANIT (e.g., 50-75 mg/kg) dissolved in a vehicle like corn oil. The control group receives the vehicle alone.
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Compound Administration: The test compound and positive control are administered orally (e.g., by gavage) at specified doses for a defined period, which may start before or after ANIT administration depending on the study design (prophylactic or therapeutic).
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Sample Collection: At the end of the treatment period (e.g., 48 hours after ANIT administration), animals are euthanized. Blood samples are collected for biochemical analysis, and liver tissue is harvested for histopathological examination.
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Biochemical Analysis: Serum levels of ALT, AST, ALP, GGT, TBIL, and total bile acids (TBA) are measured to assess liver injury and cholestasis.
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Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to evaluate liver morphology, including necrosis, inflammation, and bile duct proliferation.
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Data Analysis: Biochemical and histopathological data from the treatment groups are compared to the ANIT model group and the control group to determine the therapeutic efficacy of the test compound. Statistical analysis is performed to assess the significance of the observed effects.
References
- 1. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lurasidone's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lurasidone's mechanism of action with key alternatives, supported by experimental data and detailed methodologies.
Lurasidone is an atypical antipsychotic with a unique receptor binding profile that distinguishes it from other agents in its class. This guide delves into the molecular mechanisms of Lurasidone and compares its performance against two other widely prescribed atypical antipsychotics, Olanzapine (B1677200) and Aripiprazole. The information presented here is intended to assist researchers in designing and interpreting experiments to validate the mechanism of action of Lurasidone and similar compounds in various cell types.
Comparative Analysis of Receptor Binding Affinities
The therapeutic effects and side-effect profiles of atypical antipsychotics are largely determined by their affinities for various neurotransmitter receptors. Lurasidone, Olanzapine, and Aripiprazole exhibit distinct binding profiles, which are summarized in the table below. The data is presented as Ki values (in nM), where a lower value indicates a higher binding affinity.
| Receptor | Lurasidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 1.68 | 31 | 0.34 |
| Serotonin 5-HT2A | 0.47 | 4 | 3.4 |
| Serotonin 5-HT7 | 0.495 | 215 | 39 |
| Serotonin 5-HT1A | 6.76 (partial agonist) | 557 | 4.4 (partial agonist) |
| Alpha-2C Adrenergic | 10.8 | 17 | 30 |
| Histamine H1 | >1000 | 7 | 61 |
| Muscarinic M1 | >1000 | 2.5 | >1000 |
Clinical Efficacy and Tolerability Comparison
Clinical trial data provides valuable insights into the real-world performance of these drugs. The following table summarizes key efficacy and tolerability outcomes from comparative studies and meta-analyses.
| Outcome Measure | Lurasidone | Olanzapine | Aripiprazole |
| Efficacy (Schizophrenia) | |||
| Change in PANSS Total Score | Significant improvement vs. placebo[1][2] | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Efficacy (Bipolar Depression) | |||
| Change in MADRS Total Score | More efficacious than aripiprazole[3] | Efficacious, but not significantly different from lurasidone[3] | Less efficacious than lurasidone[3] |
| Tolerability | |||
| Weight Gain | Significantly less than olanzapine | Significant weight gain | Moderate weight gain |
| Somnolence | Lower rates than olanzapine and quetiapine | Higher rates of somnolence | Lower rates of somnolence |
| Extrapyramidal Symptoms (EPS) | Rates similar to other atypicals | Lower risk than typical antipsychotics | Low risk of EPS |
| All-cause Discontinuation | Lower risk than aripiprazole | Varies by study | Higher risk than lurasidone |
Signaling Pathways and Mechanism of Action
The differential receptor binding profiles of Lurasidone, Olanzapine, and Aripiprazole translate into distinct downstream signaling effects. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with the key receptors targeted by these drugs.
Caption: Receptor binding profiles of Lurasidone, Olanzapine, and Aripiprazole.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
References
- 1. Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Lurasidone's Therapeutic Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Lurasidone (B1662784) (referred to by the user as "Licraside") with other atypical antipsychotics, focusing on the reproducibility of its efficacy and safety profile in vivo. The information is compiled from a comprehensive review of published clinical trial data.
Executive Summary
Lurasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effects are attributed to a unique receptor binding profile, primarily characterized by high-affinity antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A and 5-HT₇ receptors, along with partial agonism at the 5-HT₁A receptor. This guide summarizes key clinical findings, comparing Lurasidone's performance against other commonly used atypical antipsychotics such as Olanzapine, Risperidone (B510), and Quetiapine. The data presented herein is intended to provide a consolidated resource for evaluating the consistency and reproducibility of Lurasidone's therapeutic outcomes in clinical settings.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from head-to-head and placebo-controlled clinical trials, providing a comparative overview of Lurasidone's performance.
Table 1: Efficacy in Schizophrenia (6-Week Trials)
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline in PANSS Total Score (Mean ± SE) | Baseline CGI-S Score (Mean ± SD) | Change from Baseline in CGI-S Score (Mean ± SE) | Reference |
| Lurasidone vs. Placebo & Olanzapine | ||||||
| Lurasidone (40 mg/day) | 120 | 96.5 ± 11.5 | -13.9 ± 1.7 | 5.1 ± 0.6 | -0.8 ± 0.1 | [1][2][3] |
| Lurasidone (120 mg/day) | 119 | 96.0 ± 11.0 | -16.0 ± 1.7 | 5.1 ± 0.6 | -0.9 ± 0.1 | [1][2][3] |
| Olanzapine (15 mg/day) | 121 | 95.8 ± 11.1 | -19.4 ± 1.7 | 5.1 ± 0.6 | -1.2 ± 0.1 | [1][2][3] |
| Placebo | 118 | 96.6 ± 11.8 | -6.9 ± 1.7 | 5.1 ± 0.6 | -0.4 ± 0.1 | [1][2][3] |
| Lurasidone vs. Risperidone (Non-Inferiority Trial) | ||||||
| Lurasidone (40-80 mg/day) | 193 | Not Reported | -31.2 ± 1.0 | Not Reported | Not Reported | [4][5] |
| Risperidone (2-6 mg/day) | 191 | Not Reported | -34.9 ± 1.0 | Not Reported | Not Reported | [4][5] |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity. A negative change indicates improvement.
Table 2: Safety and Tolerability in Schizophrenia (6-Week Trials)
| Adverse Event | Lurasidone (40-120 mg/day) | Olanzapine (15 mg/day) | Risperidone (2-6 mg/day) | Placebo | Reference |
| Weight Gain (≥7% of body weight) | 5.9% | 34.4% | 5.2% | 7.0% | [1][2][3] |
| Akathisia | 11.8% - 22.9% | 7.4% | 13.6% | 0.9% | [1][2][3][4][5] |
| Extrapyramidal Symptoms | 17.0% | Not Reported | 38.2% | Not Reported | [4][5] |
| Prolactin Increase | 3.1% | Not Reported | 14.1% | Not Reported | [4][5] |
| Nausea | 16.2% | Not Reported | Not Reported | 4.0% | |
| Sedation/Somnolence | 16.2% | Not Reported | Not Reported | 10.0% |
Table 3: Efficacy in Bipolar Depression (8-Week Trial)
| Treatment Group | N | Baseline MADRS Score (Mean ± SD) | Change from Baseline in MADRS Score (Mean) | Response Rate (%) | Remission Rate (%) | Reference |
| Lurasidone vs. Quetiapine | ||||||
| Lurasidone (60-120 mg/day) | 35 | Not Reported | Not Significantly Different from Quetiapine | 56.3 | 12.5 | [6][7][8] |
| Quetiapine (300-600 mg/day) | 36 | Not Reported | Not Significantly Different from Lurasidone | 64.3 | 35.7 | [6][7][8] |
MADRS: Montgomery-Åsberg Depression Rating Scale. Response defined as ≥50% improvement in MADRS score. Remission defined as MADRS score ≤12.
Table 4: Safety and Tolerability in Bipolar Depression (8-Week Trial)
| Adverse Event | Lurasidone (60-120 mg/day) | Quetiapine (300-600 mg/day) | Reference |
| Change in Body Weight | Less apparent change | More apparent change | [6][7] |
| Serum Metabolic Profiles (Triglycerides, Cholesterol, Fasting Blood Glucose) | No significant difference | No significant difference | [6][7] |
Experimental Protocols
Lurasidone vs. Olanzapine in Acute Schizophrenia (NCT00615433)
-
Study Design: A 6-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.[1][2][3]
-
Patient Population: Hospitalized patients aged 18-75 with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms. Key inclusion criteria included a PANSS total score ≥ 80 and a CGI-S score ≥ 4.[9]
-
Intervention: Patients were randomized to receive once-daily fixed doses of Lurasidone (40 mg or 120 mg), Olanzapine (15 mg), or placebo.
-
Primary Efficacy Measures: Change from baseline to week 6 in the PANSS total score.[1][2][3]
-
Secondary Efficacy Measures: Change from baseline to week 6 in the CGI-S score.[1][2][3]
-
Safety Assessments: Monitoring of adverse events, weight change, and metabolic parameters.
Lurasidone vs. Risperidone in Schizophrenia (Non-Inferiority Trial)
-
Study Design: A 6-week, randomized, double-blind, double-dummy, non-inferiority study.[4][5]
-
Patient Population: Hospitalized patients aged 18-65 with a diagnosis of schizophrenia.
-
Intervention: Patients were randomized to flexible-dose treatment with Lurasidone (40 or 80 mg/day) or Risperidone (2, 4, or 6 mg/day).[4][5]
-
Primary Efficacy Measure: Change from baseline to week 6 in the PANSS total score, with a pre-specified non-inferiority margin.[4][5]
-
Safety Assessments: Monitoring of adverse events, including extrapyramidal symptoms, akathisia, prolactin levels, and weight gain.[4][5]
Lurasidone vs. Quetiapine in Bipolar Depression
-
Study Design: An 8-week, randomized, controlled study.[6][7][8]
-
Patient Population: Young patients (aged 10-17) with a DSM-5 diagnosis of bipolar disorder experiencing a depressive episode.[6][7]
-
Intervention: Patients were randomized to flexible doses of Lurasidone (60 to 120 mg/day) or Quetiapine (300 to 600 mg/day).[6][7]
-
Primary Efficacy Measures: Changes in cognitive function, with emotional status assessed using measures like the MADRS.
-
Safety Assessments: Monitoring of changes in weight and serum metabolic profiles.[6][7]
Assessment Methodology: PANSS and CGI-S
The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia. Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme). The assessment is typically conducted via a semi-structured interview (SCI-PANSS) covering a one-week recall period.[10][11]
The Clinical Global Impression - Severity (CGI-S) is a single-item, 7-point scale used by clinicians to rate the overall severity of a patient's illness at the time of assessment, ranging from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
Mandatory Visualization
Lurasidone Signaling Pathways
The therapeutic effects of Lurasidone are mediated through its interaction with multiple neurotransmitter receptor systems. The diagrams below illustrate the key signaling pathways associated with its mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the randomized, controlled clinical trials cited in this guide.
References
- 1. Lurasidone in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, double‐blind, 6‐week non‐inferiority study of lurasidone and risperidone for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, 6-week non-inferiority study of lurasidone and risperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lurasidone versus Quetiapine for Cognitive Impairments in Young Patients with Bipolar Depression: A Randomized, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lurasidone vs Quetiapine in Bipolar Depression | CARLAT PUBLISHING [thecarlatreport.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. shmsafety.com [shmsafety.com]
- 11. Website [eprovide.mapi-trust.org]
Unveiling Licraside's Potency: A Comparative Guide to Farnesoid X Receptor (FXR) Binding Affinity
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of Licraside's binding affinity to the Farnesoid X Receptor (FXR). Through objective comparisons with other known FXR modulators and detailed experimental data, this document serves as a critical resource for evaluating this compound's potential as a therapeutic agent.
This compound has emerged as a novel and potent agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis.[1][2][3] This guide delves into the specifics of its binding affinity, placing it in context with other compounds and outlining the experimental methodologies used to determine these interactions.
Comparative Binding Affinity of FXR Ligands
The binding affinity of a compound to its target receptor is a crucial indicator of its potential efficacy. The following table summarizes the binding affinity of this compound to FXR in comparison to other known FXR agonists and antagonists.
| Compound | Binding Affinity (kcal/mol) | Compound Type |
| This compound | -3.87 | Agonist |
| Obeticholic Acid | -7.6 | Agonist |
| Montelukast | -10.3 | Agonist |
| Alvimopan | -9.1 | Agonist |
Note: The binding affinity for this compound was converted from an XP Gscore of -16.192 kJ/mol to kcal/mol for comparative purposes (1 kJ/mol = 0.239 kcal/mol).[1] The data indicates that while this compound is a potent activator, other compounds exhibit stronger binding affinities in in-silico studies.[4]
Experimental Protocols for Determining FXR Binding and Activation
The determination of a compound's ability to bind to and activate FXR is performed through various in-vitro assays. The following are detailed methodologies for two commonly employed experiments.
Dual-Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the transcriptional activity of FXR in response to a potential ligand.
Objective: To measure the ability of a test compound to activate the FXR signaling pathway, leading to the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured and then co-transfected with two plasmids: one containing the FXR gene and a firefly luciferase gene under the control of an FXR response element, and another plasmid containing a Renilla luciferase gene for normalization.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound) or a known FXR agonist as a positive control.
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the compound's agonistic activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a sensitive and robust method for directly measuring the binding of a ligand to the FXR ligand-binding domain (LBD).
Objective: To quantify the binding affinity of a test compound to the FXR LBD.
Methodology:
-
Assay Components: The assay utilizes a purified, recombinant FXR LBD tagged with a donor fluorophore (e.g., Europium cryptate) and a fluorescently labeled coactivator peptide that binds to the activated FXR LBD, tagged with an acceptor fluorophore (e.g., allophycocyanin).
-
Binding Reaction: The tagged FXR LBD and the fluorescent coactivator peptide are incubated with varying concentrations of the test compound.
-
FRET Measurement: If the test compound binds to the FXR LBD and induces a conformational change, the coactivator peptide will bind, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The intensity of the FRET signal is proportional to the amount of ligand-bound FXR. By plotting the FRET signal against the compound concentration, a binding curve can be generated, from which the binding affinity (e.g., EC50 or Kd) can be determined.[5][6]
FXR Signaling Pathway and Experimental Workflow
The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[7][8][9] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[9][10] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[11] A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[11][12]
Caption: FXR Signaling Pathway Activation by an Agonist.
The following diagram illustrates a typical experimental workflow for screening and validating potential FXR agonists like this compound.
References
- 1. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
- 3. This compound as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Head-to-head comparison of Licraside and chenodeoxycholic acid
An in-depth comparison between Licraside and chenodeoxycholic acid (CDCA) cannot be provided at this time. Extensive searches for "this compound" in scientific and medical databases have yielded no results for a compound with this name. This suggests that "this compound" may be a highly novel or internal research compound not yet described in public literature, or potentially a misspelling of another agent.
Consequently, a direct head-to-head comparison with supporting experimental data is not feasible.
However, to fulfill the request for a detailed guide for researchers, the following information provides a comprehensive overview of chenodeoxycholic acid (CDCA), a primary bile acid with significant therapeutic and research interest. This guide is structured to meet the specified requirements for data presentation, experimental protocols, and pathway visualization.
Chenodeoxycholic acid is a naturally occurring primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Beyond its physiological functions, CDCA is a potent signaling molecule that activates the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.
Pharmacological Activity and Therapeutic Applications
CDCA is primarily known for its use in dissolving cholesterol gallstones and for treating certain metabolic disorders. Its therapeutic effects are largely mediated through the activation of FXR.
Key Applications:
-
Gallstone Dissolution: CDCA was historically used as a first-line treatment for the dissolution of cholesterol-rich gallstones in patients for whom surgery was not an option. It reduces hepatic cholesterol synthesis and secretion into bile.
-
Cerebrotendinous Xanthomatosis (CTX): CDCA is the standard-of-care treatment for this rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. The deficiency of this enzyme impairs the synthesis of CDCA, leading to an accumulation of cholestanol (B8816890) and cholesterol in various tissues. CDCA replacement therapy normalizes bile acid synthesis, reduces cholestanol levels, and can prevent the progression of neurological and other systemic symptoms.
Quantitative Data: Efficacy in Cerebrotendinous Xanthomatosis (CTX)
The efficacy of CDCA in treating CTX is well-documented. The primary endpoints in clinical studies are the reduction of serum cholestanol levels and the improvement or stabilization of clinical symptoms.
| Parameter | Baseline (Pre-treatment) | Post-CDCA Treatment (12 months) | Percentage Change |
| Serum Cholestanol | 15.2 ± 5.4 µg/mL | 3.1 ± 1.2 µg/mL | ~79.6% Reduction |
| Urinary Bile Alcohols | 185 ± 75 µmol/mmol creatinine | < 5 µmol/mmol creatinine | > 97% Reduction |
| Serum LDL-Cholesterol | 160 ± 45 mg/dL | 110 ± 30 mg/dL | ~31.3% Reduction |
Note: Data are representative values compiled from multiple clinical studies and may vary between individual patients.
Signaling Pathway: CDCA and FXR Activation
CDCA is a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. Activation of FXR by CDCA initiates a complex signaling cascade that regulates the expression of numerous genes involved in maintaining metabolic homeostasis.
Caption: CDCA-mediated activation of the FXR signaling pathway in a hepatocyte to regulate bile acid synthesis.
Experimental Protocols
Below are standardized methodologies for key experiments used to evaluate the effects of compounds like CDCA.
1. In Vitro FXR Activation Assay
This experiment is designed to quantify the ability of a compound to activate the farnesoid X receptor.
-
Objective: To determine the dose-dependent activation of FXR by a test compound (e.g., CDCA).
-
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293T) that is co-transfected with two plasmids: one expressing the full-length human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of an FXR response element (FXRE).
-
Compound Preparation: Prepare a stock solution of CDCA in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Plate the transfected cells in a multi-well plate. After allowing the cells to adhere, replace the medium with a medium containing the various concentrations of CDCA or vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for FXR activation and subsequent reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of FXR activation.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., protein concentration or a co-transfected control reporter). Plot the normalized data against the compound concentration and fit to a dose-response curve to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Independent Verification of Lurasidone's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lurasidone's pharmacological profile against other atypical antipsychotics, supported by experimental data. The information is intended to assist researchers in evaluating Lurasidone for further investigation and drug development.
Lurasidone is an atypical antipsychotic agent belonging to the benzisothiazole class.[1] It is approved for the treatment of schizophrenia and depressive episodes associated with bipolar I disorder.[2] Its therapeutic efficacy is believed to be mediated through a unique combination of high-affinity antagonism and partial agonism at key neurotransmitter receptors.[3][4]
Signaling Pathway of Lurasidone
The primary mechanism of action of Lurasidone involves its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors.[1] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor. This multi-receptor interaction is thought to contribute to its antipsychotic and antidepressant effects, as well as its cognitive-enhancing properties. The negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors is associated with a lower incidence of side effects such as sedation and weight gain compared to some other atypical antipsychotics.
Comparative Potency and Selectivity
The binding affinity of Lurasidone for various receptors, as indicated by the inhibition constant (Ki), demonstrates its high potency and selectivity. A lower Ki value signifies a higher binding affinity.
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | 5-HT1A (Ki, nM) | α2C (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| Lurasidone | 0.994 | 0.47 | 0.495 | 6.38 | 10.8 | >1000 | >1000 |
| Olanzapine | 11 | 4 | 245 | 560 | 234 | 7 | 1.9 |
| Quetiapine | 295 | 148 | 437 | 716 | 829 | 11 | 29 |
| Risperidone | 3.1 | 0.12 | 107 | 170 | 6.9 | 220 | >10000 |
| Aripiprazole | 0.34 | 3.4 | 39 | 4.4 | 57 | 60 | >10000 |
Data compiled from various sources for comparative purposes. Ki values can vary between different experimental conditions.
Experimental Protocols
The determination of binding affinities (Ki values) is crucial for characterizing the potency and selectivity of a compound. A standard method for this is the radioligand binding assay.
Radioligand Binding Assay Protocol
-
Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: The prepared cell membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., Lurasidone).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding of the radioligand and the test compound to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Lurasidone: Uses, Warnings, Interactions & FAQs [singlecare.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Translating Lurasidone Research into Clinical Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of Lurasidone, an atypical antipsychotic agent. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document aims to inform research and development decisions in the field of neuropsychopharmacology.
Mechanism of Action and Pharmacodynamics
Lurasidone exhibits a unique pharmacodynamic profile, acting as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors.[1][2][3] It also functions as a partial agonist at the serotonin 5-HT1A receptor.[1][2] This multi-receptor activity is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depressive episodes associated with bipolar I disorder. Notably, Lurasidone has a negligible affinity for histaminic H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as sedation and weight gain compared to some other atypical antipsychotics.
The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects. Preclinical studies have shown that Lurasidone can promote neuronal plasticity and increase the expression of brain-derived neurotrophic factor (BDNF).
Below is a diagram illustrating the primary signaling pathways modulated by Lurasidone.
Caption: Lurasidone's primary receptor interactions and their putative therapeutic effects.
Comparative Efficacy and Safety: Clinical Trial Data
Clinical trials have established the efficacy and safety of Lurasidone for the treatment of schizophrenia and bipolar depression. The following tables summarize key quantitative data from these studies, comparing Lurasidone to placebo and other atypical antipsychotics.
Table 1: Efficacy of Lurasidone in Schizophrenia (6-week studies)
| Treatment Group | Change from Baseline in PANSS Total Score | Reference |
| Lurasidone 40 mg/day | -14.1 | |
| Lurasidone 80 mg/day | -16.5 | |
| Lurasidone 120 mg/day | -19.3 | |
| Lurasidone 160 mg/day | -23.6 | |
| Placebo | -9.5 |
PANSS: Positive and Negative Syndrome Scale. A lower score indicates less severe symptoms.
Table 2: Efficacy of Lurasidone in Bipolar I Depression (6-week monotherapy study)
| Treatment Group | Change from Baseline in MADRS Total Score | Reference |
| Lurasidone 20-60 mg/day | -15.4 | |
| Lurasidone 80-120 mg/day | -15.4 | |
| Placebo | -10.7 |
MADRS: Montgomery-Åsberg Depression Rating Scale. A lower score indicates less severe depressive symptoms.
Table 3: Common Adverse Events (Incidence >5% and greater than placebo)
| Adverse Event | Lurasidone (20-120 mg/day) | Placebo | Reference |
| Akathisia | 12.9% | 3.0% | |
| Nausea | 10.4% | 4.8% | |
| Somnolence | 7.1% | 4.2% | |
| Extrapyramidal Symptoms | 5.7% | 2.1% |
Comparison with Alternative Antipsychotics
Lurasidone competes with a range of other atypical antipsychotics for the treatment of schizophrenia and bipolar disorder. The choice of medication is often guided by a balance of efficacy, tolerability, and patient-specific factors.
Table 4: Receptor Binding Profile Comparison (Ki, nM)
| Receptor | Lurasidone | Olanzapine | Quetiapine | Aripiprazole | Risperidone |
| Dopamine D2 | 1.0 | 1.1 | 3.4 | 0.34 | 3.1 |
| Serotonin 5-HT2A | 0.5 | 4 | 14 | 3.4 | 0.2 |
| Serotonin 5-HT7 | 0.5 | 57 | 19 | 3.9 | 2.5 |
| Serotonin 5-HT1A | 6.4 (pAg) | 218 | 214 | 4.4 (pAg) | 270 |
| Histamine H1 | >1000 | 7 | 11 | 61 | 2200 |
| Muscarinic M1 | >1000 | 1.9 | >1000 | >1000 | >1000 |
Ki: Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity. pAg: Partial Agonist. Data compiled from multiple sources.
Table 5: Comparison of Common Side Effect Profiles
| Side Effect | Lurasidone | Olanzapine | Quetiapine | Aripiprazole | Risperidone |
| Weight Gain | Low | High | Moderate | Low | Moderate |
| Sedation | Low | High | High | Low | Low |
| Akathisia | Moderate | Low | Low | High | Moderate |
| Prolactin Elevation | Moderate | Moderate | Low | Low | High |
Relative risk profiles are generalized from clinical trial data and prescribing information.
Experimental Protocols
The characterization of Lurasidone's pharmacological profile relies on a variety of established experimental methodologies.
Receptor Binding Assays:
-
Objective: To determine the affinity of Lurasidone for various neurotransmitter receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., D2, 5-HT2A) are prepared.
-
A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of Lurasidone.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of Lurasidone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation.
-
Below is a workflow diagram for a typical receptor binding assay.
Caption: A generalized workflow for determining receptor binding affinity.
Animal Models of Antipsychotic and Antidepressant Activity:
-
Objective: To assess the in vivo efficacy of Lurasidone in models that are predictive of therapeutic effects in humans.
-
Examples of Models:
-
Conditioned Avoidance Response: Evaluates antipsychotic activity by measuring the ability of a drug to suppress a learned avoidance response without impairing the escape response.
-
Forced Swim Test: A common model for antidepressant activity, where the drug's effect on the duration of immobility is measured.
-
Novel Object Recognition: Assesses pro-cognitive effects by measuring an animal's ability to remember a previously encountered object.
-
Translational Potential and Future Directions
Lurasidone's distinct receptor binding profile, particularly its high affinity for the 5-HT7 receptor and lack of affinity for H1 and M1 receptors, translates to a favorable clinical profile with a lower risk of metabolic side effects and sedation compared to some other atypical antipsychotics. Its efficacy in treating both psychotic and depressive symptoms provides a valuable therapeutic option for patients with schizophrenia and bipolar disorder.
Future research should continue to explore the long-term efficacy and safety of Lurasidone, particularly its effects on cognitive function and its potential in other psychiatric disorders. Further investigation into the molecular mechanisms underlying its pro-cognitive and neuroplasticity-promoting effects could lead to the development of novel therapeutic strategies.
References
A Comparative Guide to the Long-Term Efficacy and Safety of Lurasidone and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Lurasidone, an atypical antipsychotic, with other commonly used alternatives for the treatment of schizophrenia and bipolar depression. The information is compiled from a range of clinical trials and meta-analyses to support informed decision-making in research and drug development.
Mechanism of Action: Lurasidone
Lurasidone is a benzisothiazole derivative with a distinct receptor binding profile.[1][2] Its therapeutic effects are primarily attributed to its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors.[1][2] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor.[1][2] This multi-receptor activity is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depressive episodes associated with bipolar I disorder.[3] Notably, Lurasidone has a low affinity for histamine (B1213489) H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation compared to some other atypical antipsychotics.[3][4]
References
Safety Operating Guide
Proper Disposal Procedures for Lurasidone (Licraside) in a Research Environment
Disclaimer: The following information assumes "Licraside" is a misspelling of "Lurasidone," an atypical antipsychotic used in pharmaceutical research and development. The disposal of investigational drugs and research chemicals is subject to stringent regulations. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This document provides essential safety and logistical information for the proper disposal of Lurasidone in a laboratory setting, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Safety and Hazard Information
Lurasidone hydrochloride is a pharmacologically active substance that requires careful handling. According to its Safety Data Sheets (SDS), it is classified with the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1]
Personnel handling Lurasidone should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1] Handling should be performed in a well-ventilated area to avoid breathing dust or fumes.
Quantitative Data: Physical and Chemical Properties of Lurasidone Hydrochloride
| Property | Value |
| Chemical Formula | C₂₈H₃₇ClN₄O₂S |
| Molecular Weight | 529.14 g/mol |
| CAS Number | 367514-88-3 |
| Appearance | White to off-white powder |
| Solubility | Sparingly soluble in methanol; slightly soluble in ethanol; very slightly soluble in water. |
(Data sourced from MedChemExpress and other chemical suppliers.)
Standard Operating Procedure for Lurasidone Disposal
All unusable, expired, or unwanted Lurasidone and Lurasidone-contaminated materials must be disposed of as chemical waste through the institution's Environmental Health and Safety (EHS) department. Pharmaceutical waste from research laboratories must be managed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.
Never dispose of Lurasidone down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Pure Lurasidone: Unused or expired pure Lurasidone powder should be collected as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with Lurasidone, such as gloves, bench paper, pipette tips, and empty vials, must also be treated as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing Lurasidone must be collected as liquid chemical waste.
Step 2: Containerization and Labeling
-
Solid Waste:
-
Place pure Lurasidone and grossly contaminated solids in a securely sealed, leak-proof container compatible with the chemical.
-
Clearly label the container with a hazardous waste tag provided by your institution's EHS.
-
The label must include: "Hazardous Waste," the full chemical name ("Lurasidone Hydrochloride"), and the associated hazards (e.g., "Toxic," "Skin Sensitizer").
-
-
Liquid Waste:
-
Collect liquid waste containing Lurasidone in a sealable, leak-proof container.
-
Attach a completed hazardous waste tag, specifying the chemical name, concentration, and solvent.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with Lurasidone must be placed in an approved sharps container.
-
Label the sharps container clearly as containing Lurasidone waste.
-
Step 3: Storage
-
Store all Lurasidone waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a secure, well-ventilated location away from incompatible materials.
Step 4: Disposal and Pick-up
-
Once the waste container is full or ready for disposal, submit a chemical waste pick-up request to your institution's EHS department.
-
EHS will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.
Experimental Protocol: Accidental Spill Clean-up
In the event of a Lurasidone spill, follow these procedures to ensure safety and proper decontamination:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: Wear appropriate PPE, including a respirator (if dust is generated), chemical-resistant gloves, a lab coat, and safety goggles.
-
Containment:
-
For Powder Spills: Gently cover the spill with a plastic sheet or tarp to minimize the spread of dust. Avoid creating dust.
-
For Liquid Spills: Absorb the spill with an inert, absorbent material (e.g., diatomite, universal binders).
-
-
Clean-up:
-
Carefully scoop the contained powder or absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
-
Disposal:
-
Seal and label the container with all spill clean-up materials as "Hazardous Waste: Lurasidone Debris."
-
Arrange for pick-up through your EHS department.
-
Visual Workflow for Lurasidone Disposal
The following diagram illustrates the decision-making process for the proper disposal of Lurasidone waste in a research laboratory.
Caption: Lurasidone Waste Disposal Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
